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  • Product: 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
  • CAS: 13807-42-6

Core Science & Biosynthesis

Foundational

4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: Physicochemical Profiling, Structural Elucidation, and Synthetic Methodologies

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize 1,3,5-triazine derivatives as versatile, orthogonal building blocks. Among these, 4,6-dichloro-N-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize 1,3,5-triazine derivatives as versatile, orthogonal building blocks. Among these, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine stands out as a critical intermediate in both agrochemical development and combinatorial drug discovery. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its temperature-controlled synthesis, and a self-validating experimental protocol designed to ensure high-purity yields.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a compound is the first step in designing a robust synthetic workflow. The quantitative data for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is summarized in the table below[1].

PropertyValue
Chemical Name 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
CAS Number 13807-42-6
Molecular Formula C6H8Cl2N4O
Molecular Weight 223.06 g/mol
SMILES String COCCNC1=NC(=NC(=N1)Cl)Cl
Core Scaffold 1,3,5-Triazine (Cyanuric chloride derivative)

Structural Causality: The structural formula consists of a planar, highly electron-deficient 1,3,5-triazine ring. At position 2, the ring is substituted with a 2-methoxyethylamine group. Positions 4 and 6 retain the original chlorine atoms from the cyanuric chloride precursor. Because the three electronegative nitrogen atoms in the aromatic ring severely deplete the electron density of the carbon atoms, the remaining carbon-chlorine bonds are highly susceptible to subsequent Nucleophilic Aromatic Substitution (SNAr)[2].

Mechanistic Insights: Temperature-Controlled SNAr

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine relies entirely on the stepwise thermodynamic and kinetic control of cyanuric chloride. As an application scientist, I rely on this predictable reactivity to prevent unwanted byproducts.

  • First Substitution (0 °C): The initial chlorine atom on cyanuric chloride is extraordinarily reactive. Introducing 2-methoxyethylamine at exactly 0 °C results in rapid mono-substitution[3].

  • Deactivation Causality: Once the amine is attached, its electron-donating nature (via resonance from the nitrogen lone pair) slightly increases the electron density of the triazine ring. This raises the activation energy required to displace the second chlorine atom, effectively halting the reaction at the mono-substituted stage as long as the temperature is kept at 0 °C[2].

  • Subsequent Substitutions: Displacing the second chlorine requires room temperature (20–25 °C), while the third requires elevated temperatures (80–100 °C)[3].

SNAr_Pathway Cyanuric Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) MonoSub Mono-substituted Triazine (Target: 4,6-dichloro-...) Cyanuric->MonoSub 1 eq Amine, Base 0 °C DiSub Di-substituted Triazine (Impurity at >0 °C) MonoSub->DiSub 1 eq Amine, Base 25 °C TriSub Tri-substituted Triazine (Requires 80-100 °C) DiSub->TriSub 1 eq Amine, Base 80-100 °C

Temperature-dependent SNAr pathway of cyanuric chloride.

Experimental Workflow: Synthesis & Self-Validating Protocol

To synthesize 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, strict adherence to stoichiometry and temperature is paramount[2]. The following protocol is a self-validating system designed for high-throughput laboratory settings.

Materials Required
  • Cyanuric chloride: 1.0 equivalent

  • 2-Methoxyethylamine: 1.0 equivalent

  • N,N-Diisopropylethylamine (DIPEA): 1.1 equivalents

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of cyanuric chloride in anhydrous DCM under an inert argon atmosphere to prevent hydrolysis of the highly reactive C-Cl bonds.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

    • Causality: Failing to reach 0 °C will provide enough thermal energy to overcome the activation barrier of the second substitution, resulting in di-substituted impurities[3].

  • Nucleophilic Addition: Dissolve 1.0 eq of 2-methoxyethylamine and 1.1 eq of DIPEA in a small volume of DCM. Add this solution dropwise to the cyanuric chloride solution over 30 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the incoming 2-methoxyethylamine, destroying its nucleophilicity and stalling the reaction[2].

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1–2 hours. Validate the complete consumption of cyanuric chloride via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Confirm the identity of the mono-substituted product via LC-MS (Expected m/z: [M+H]+ 223.06)[1].

  • Workup: Quench the reaction with ice-cold water. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA) and brine[3].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water-bath temperature not exceeding 30 °C to yield the target compound.

Exp_Workflow Step1 1. Preparation Dissolve Cyanuric Chloride in DCM Step2 2. Cooling Equilibrate to 0 °C in Ice Bath Step1->Step2 Step3 3. Nucleophilic Addition Dropwise addition of Amine + DIPEA Step2->Step3 Step4 4. Self-Validation TLC & LC-MS (m/z 223.06) Step3->Step4 Step5 5. Workup & Isolation Aqueous wash, organic extraction Step4->Step5

Step-by-step experimental workflow for mono-substitution synthesis.

Downstream Applications in Drug Discovery

Once successfully isolated, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine serves as a highly modular bifunctional scaffold. By exploiting the two remaining distinct temperature thresholds (25 °C and 80 °C), researchers can sequentially introduce two entirely different pharmacophores (e.g., anilines, phenols, or aliphatic amines). This orthogonal reactivity is the cornerstone of generating highly diverse, triazine-based combinatorial libraries for high-throughput screening against novel biological targets[3].

References

  • PubChemLite: 13807-42-6 (C6H8Cl2N4O) Source: uni.lu URL:[1]

  • A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries Source: acs.org URL:[3]

  • Synthesis and anticancer activity of some new s-triazine derivatives Source: researchgate.net URL:[2]

Sources

Exploratory

Spectroscopic Profile of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Technical Guide to ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. Designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this key triazine derivative. The guide outlines standardized experimental protocols, provides an in-depth interpretation of the spectral data, and presents the information in a clear, accessible format to support research and development activities.

Introduction

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a member of the s-triazine family of heterocyclic compounds. The triazine core is a versatile scaffold in medicinal chemistry and materials science due to its unique chemical properties and ability to be functionalized.[1] The title compound, with its dichlorotriazine ring and a methoxyethylamino substituent, presents a specific set of spectroscopic characteristics. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for confirming its chemical identity, assessing its purity, and understanding its electronic and structural properties.

The strategic importance of substituted triazines is well-documented, with applications ranging from pharmaceuticals to performance materials.[1] The reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled nucleophilic substitution, making compounds like 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine valuable intermediates in the synthesis of more complex molecules.[2]

Molecular Structure and NMR Correlation

The molecular structure of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is key to understanding its NMR spectra. The molecule can be dissected into two main components: the dichlorotriazine ring and the N-(2-methoxyethyl)amino side chain. The chemical environment of each proton and carbon atom within these fragments will determine its unique chemical shift and, for protons, their coupling patterns.

Figure 1: Molecular structure of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine with key proton and carbon positions labeled.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the characterization of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar triazine derivatives.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters
  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • Spectral Width: Use a spectral width of around 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz NMR) cluster_proc Data Processing Purified Compound Purified Compound Dissolve in CDCl₃ Dissolve in CDCl₃ Purified Compound->Dissolve in CDCl₃ 5-10 mg Add TMS Add TMS Dissolve in CDCl₃->Add TMS Internal Standard NMR Tube NMR Tube Add TMS->NMR Tube ¹H NMR Acquisition ¹H NMR Acquisition NMR Tube->¹H NMR Acquisition 16-64 scans ¹³C NMR Acquisition ¹³C NMR Acquisition NMR Tube->¹³C NMR Acquisition ≥1024 scans Fourier Transform & Phasing Fourier Transform & Phasing ¹H NMR Acquisition->Fourier Transform & Phasing Fourier Transform & Phasing Fourier Transform & Phasing ¹³C NMR Acquisition->Fourier Transform & Phasing Baseline Correction Baseline Correction Fourier Transform & Phasing->Baseline Correction Baseline Correction Baseline Correction Fourier Transform & Phasing ->Baseline Correction Integration & Peak Picking (¹H) Integration & Peak Picking (¹H) Baseline Correction->Integration & Peak Picking (¹H) Peak Picking (¹³C) Peak Picking (¹³C) Baseline Correction ->Peak Picking (¹³C) Spectral Analysis Spectral Analysis Integration & Peak Picking (¹H)->Spectral Analysis Peak Picking (¹³C)->Spectral Analysis

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is expected to show distinct signals corresponding to the protons of the N-(2-methoxyethyl)amino side chain and the amine proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
NH~5.5 - 6.5Broad Singlet1H-
-CH₂- (α)~3.6 - 3.8Triplet (or Quartet)2H~5-6
-CH₂- (β)~3.5 - 3.7Triplet2H~5-6
-OCH₃~3.3 - 3.4Singlet3H-

Rationale for Assignments:

  • NH Proton: The amine proton is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and possible exchange with trace amounts of water. Its chemical shift can be variable and is dependent on solvent and concentration. In structurally related compounds, this proton often appears in the range of 6.35 ppm.[3]

  • Methylene Protons (-CH₂- α and β): The two methylene groups will appear as triplets due to coupling with each other. The α-methylene group, being directly attached to the nitrogen of the triazine ring, is expected to be slightly downfield compared to the β-methylene group. The coupling between these two groups will result in a triplet for each, with a typical coupling constant of approximately 5-6 Hz.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, thus they will appear as a sharp singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C (Triazine, C-Cl)~170 - 172
C (Triazine, C-N)~165 - 168
-CH₂- (β)~70 - 72
-OCH₃~58 - 60
-CH₂- (α)~42 - 44

Rationale for Assignments:

  • Triazine Carbons: The carbon atoms of the triazine ring are highly deshielded due to the electronegativity of the nitrogen atoms. The carbons bonded to chlorine are expected to be the most downfield, typically in the range of 170-172 ppm.[3] The carbon atom bonded to the amino group is also significantly deshielded, appearing in the region of 165-168 ppm.[3]

  • Side Chain Carbons: The carbon of the β-methylene group, being attached to the electronegative oxygen atom, will be more deshielded than the α-methylene carbon. The methoxy carbon will appear in its characteristic region around 58-60 ppm. The α-methylene carbon, attached to the nitrogen, is expected around 42-44 ppm.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine provides a robust method for its structural confirmation and purity assessment. The predicted chemical shifts and coupling patterns, based on fundamental NMR principles and comparison with structurally related compounds, offer a reliable framework for researchers. This guide serves as a practical tool for the unambiguous characterization of this important triazine derivative, thereby supporting its application in synthetic chemistry and drug discovery.

References

  • The Royal Society of Chemistry. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available from: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Available from: [Link]

  • SpectraBase. 1,3,5-triazin-2-amine, 4,6-dichloro-N,N-bis[2-[(trimethylsilyl)oxy]ethyl]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl). Available from: [Link]

  • ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. Available from: [Link]

  • NextSDS. 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. Available from: [Link]

  • National Institutes of Health. Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate. Available from: [Link]

  • Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available from: [Link]

  • Georg Thieme Verlag. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • Universitat de Barcelona. Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available from: [Link]

  • PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available from: [Link]

  • Arkivoc. Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available from: [Link]

  • US EPA. 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- - Substance Details - SRS. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in Polar Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, a key intermediate in the synthesis of various biologically active compounds. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in polar organic solvents is critical for researchers, scientists, and drug development professionals to enable efficient reaction setup, purification, and formulation. This document delineates the theoretical principles governing the solubility of this substituted s-triazine, presents qualitative solubility data based on analogous compounds, and provides detailed, field-proven experimental protocols for precise quantitative solubility determination. The guide is structured to offer both foundational knowledge and practical, actionable methodologies for laboratory application.

Introduction: The Significance of Substituted s-Triazines

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of s-triazine are synthesized from the readily available and cost-effective precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The three chlorine atoms on the cyanuric chloride ring can be sequentially substituted at varying temperatures with different nucleophiles, such as amines, to create a diverse library of compounds with tailored physicochemical and pharmacological properties.[2][4]

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is an important derivative, featuring a polar N-(2-methoxyethyl) side chain. The solubility of this compound is a crucial parameter that dictates its handling, reactivity, and application in subsequent synthetic steps. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a limiting factor in in-vivo applications.[3] This guide aims to provide a detailed understanding of its solubility profile in common polar organic solvents.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[6]

For 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, the key molecular features influencing its solubility are:

  • The s-Triazine Core: The triazine ring itself is a heterocyclic aromatic system with three nitrogen atoms, contributing to its polarity.

  • The N-(2-methoxyethyl) Group: This side chain introduces several polar characteristics:

    • An ether oxygen and an amine nitrogen, which can act as hydrogen bond acceptors.

    • An N-H group that can act as a hydrogen bond donor.

    • The flexible ethyl chain can adopt various conformations to optimize solvent interactions.

  • The Dichloro Substituents: The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule.

The interplay of these features dictates that polar organic solvents, particularly those capable of hydrogen bonding, are likely to be effective in dissolving this compound. The polarity of the solvent, its dielectric constant, and its ability to form hydrogen bonds are all critical factors.[5][7]

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is not extensively reported in the literature, a reliable qualitative profile can be inferred from the known solubility of structurally similar s-triazine derivatives.[2] Symmetrically di-substituted phenylamino-s-triazine derivatives, for instance, are reported to be well soluble in dimethyl sulfoxide (DMSO), 1,4-dioxane, and methanol, and moderately soluble in ethanol.[2] The parent compound, 4,6-dichloro-1,3,5-triazin-2-amine, is sparingly soluble in methanol and DMSO.[8] The addition of the N-(2-methoxyethyl) group is expected to enhance solubility in polar organic solvents due to increased opportunities for hydrogen bonding and dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in Common Polar Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighAprotic, highly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighAprotic, polar solvent, excellent for dissolving many organic compounds.
1,4-DioxaneHighAprotic, polar ether that can accept hydrogen bonds.
Tetrahydrofuran (THF)Moderate to HighAprotic, polar ether, generally a good solvent for a wide range of organic compounds.
MethanolModerateProtic, polar solvent capable of hydrogen bonding with the solute.
EthanolModerateProtic, polar solvent, slightly less polar than methanol.
AcetonitrileModerateAprotic, polar solvent.
AcetoneModerateAprotic, polar ketone.
WaterLowWhile the molecule has polar groups, the overall hydrophobic character from the dichlorotriazine ring is expected to limit aqueous solubility.
HexaneLowNon-polar solvent, not expected to effectively solvate the polar solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust and reproducible experimental protocol is essential. The following section details a step-by-step methodology based on the "excess solid" or isothermal shake-flask method, which is a gold standard for solubility measurement.[9]

Materials and Equipment
  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (high purity)

  • Selected polar organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to a known volume of solvent B Seal vials tightly A->B C Incubate at constant temperature with shaking B->C D Allow to equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample with mobile phase G->H I Analyze by HPLC H->I J Quantify against a standard curve I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

Molecular Interactions and Solubility

The following diagram illustrates the key molecular interactions between 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine and a polar protic solvent like methanol.

G cluster_0 Solute: 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine cluster_1 Solvent: Methanol (Polar Protic) Solute Triazine Ring (Polar) Solvent_dipole Dipole Solute->Solvent_dipole Dipole-Dipole NH N-H (H-bond donor) Solvent_OH O-H (H-bond donor/acceptor) NH->Solvent_OH H-Bonding Ether Ether O (H-bond acceptor) Ether->Solvent_OH H-Bonding Amine_N Amine N (H-bond acceptor) Amine_N->Solvent_OH H-Bonding

Caption: Key molecular interactions influencing solubility.

Conclusion

The solubility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in polar organic solvents is a critical parameter for its effective use in research and development. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on analogous compounds, and a detailed, field-proven experimental protocol for its quantitative determination. By understanding the molecular interactions at play and employing robust experimental techniques, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel s-triazine-based compounds.

References

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBRRyWKWWZG3HGcSq2enOhGD-YJEZBVRqdjkWDJGiVZyxXEgmTMt4M3Ahu_sz4XQSqWD2AqSUUEGbCKmAaTgGCEkEFd5TrgmFajw00CUmraSX0Di7si16iaGipM3gYisencoXdjkvIvdxcQF14pwwT7ykVjOumZ7l]
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Exploratory

Mechanism of action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Abstract The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, giving r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] This guide delves into the proposed in vitro mechanism of action of a specific s-triazine derivative, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. While direct experimental data for this compound is not extensively available, this document, drawing upon the wealth of research on structurally related s-triazine analogues, puts forth a scientifically grounded hypothesis of its potential as a modulator of critical cellular signaling pathways, particularly those implicated in cancer.[2][3] We will explore its likely molecular targets and outline a comprehensive suite of in vitro assays to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel s-triazine compounds.

The s-Triazine Scaffold: A Privileged Structure in Drug Discovery

The s-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a versatile and privileged scaffold in the design of bioactive molecules.[1] Its symmetrical nature and the reactivity of the chlorine atoms in its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allow for the sequential and regioselective introduction of various substituents, leading to a vast chemical space of derivatives.[4][5] This chemical tractability has been exploited to develop compounds with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][6]

In oncology, s-triazine derivatives have garnered significant attention for their ability to target key players in cancer cell proliferation, survival, and metastasis.[3] Several s-triazine-based drugs have been approved for clinical use, and many more are in various stages of development, highlighting the therapeutic promise of this chemical class.[7]

Proposed Mechanism of Action: Targeting Key Oncogenic Kinases

Based on the extensive literature on dichloro-s-triazine derivatives, we hypothesize that 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine exerts its biological effects primarily through the inhibition of protein kinases that are crucial for cancer cell signaling. The presence of two chlorine atoms suggests a reactive nature, allowing for potential covalent interactions with target proteins, while the N-(2-methoxyethyl)-amine substituent can engage in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of kinases.

The most probable targets for this class of compounds are members of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the epidermal growth factor receptor (EGFR) signaling pathways.[8][9] These pathways are frequently dysregulated in a wide range of human cancers and are validated targets for anticancer drug development.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Many s-triazine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR.[8] We propose that 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine can similarly inhibit the activity of these kinases, leading to the downstream effects of decreased cell proliferation and induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine Compound->PI3K inhibits Compound->mTORC1 inhibits Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting a Seed Cells b Treat with Compound a->b c Cell Lysis b->c d Quantify Protein c->d e SDS-PAGE d->e f Transfer to Membrane e->f g Antibody Incubation f->g h Detection g->h

Caption: A generalized workflow for Western blot analysis.

Cell Cycle and Apoptosis Analysis

To understand the downstream cellular consequences of kinase inhibition, cell cycle distribution and apoptosis induction should be investigated.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Synthesis

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine can be achieved through a nucleophilic substitution reaction starting from the readily available cyanuric chloride. [2][10] Reaction Scheme:

2,4,6-trichloro-1,3,5-triazine + 2-methoxyethylamine -> 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

This reaction is typically carried out in a suitable solvent such as acetone or THF at a low temperature (0-5°C) in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) to neutralize the HCl generated during the reaction. [4][10]The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be purified by crystallization or column chromatography.

Conclusion

While the specific mechanism of action for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine requires direct experimental elucidation, the extensive research on related s-triazine derivatives provides a strong foundation for a hypothesis centered on the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and EGFR. The in vitro experimental protocols detailed in this guide offer a robust framework for testing this hypothesis and characterizing the compound's biological activity. The versatility of the s-triazine scaffold continues to make it an exciting area for drug discovery, and a thorough understanding of the mechanism of action of novel derivatives is paramount to their successful development as potential therapeutic agents.

References

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
  • Exploring s-triazine deriv
  • Antitumor Activity of s-Triazine Derivatives: A System
  • The Antitumor Activity of s-Triazine Deriv
  • Syntheses & studies of biological evaluation of certain s- triazine derived compounds.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. NextSDS.
  • Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

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Foundational

Safety data sheet (SDS) and toxicity profile of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

An In-Depth Technical Guide to the Safety, Reactivity, and Toxicity Profile of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Executive Summary As drug development and bioconjugation methodologies advance, the use...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Reactivity, and Toxicity Profile of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Executive Summary

As drug development and bioconjugation methodologies advance, the use of electrophilic warheads for targeted covalent modification has expanded rapidly. 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6) is a highly reactive dichlorotriazine derivative. While structurally valuable as an intermediate in the synthesis of agrochemicals, cross-linking agents, and covalent inhibitors, its potent electrophilicity presents significant occupational hazards and systemic toxicity risks [1].

This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) requirements, and the fundamental molecular mechanisms driving the toxicity of this compound. By understanding the causality behind its reactivity—specifically its propensity for Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles—researchers can design self-validating protocols to handle, quench, and utilize this compound safely.

Physicochemical Properties & Molecular Identity

The core reactivity of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine stems from its electron-deficient 1,3,5-triazine ring, which is further activated by two strongly electron-withdrawing chlorine atoms. This structural motif makes the carbon atoms at positions 4 and 6 highly susceptible to nucleophilic attack [2].

Table 1: Chemical Identity and Structural Parameters

ParameterValue
Chemical Name 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
CAS Number 13807-42-6
Molecular Formula C6H8Cl2N4O
Monoisotopic Mass 222.0075 Da
SMILES COCCNC1=NC(=NC(=N1)Cl)Cl
Electrophilic Sites C4 and C6 (Chlorine-bearing carbons)

Safety Data Sheet (SDS) Core Components

Due to its non-specific reactivity with biological tissues, this compound requires stringent handling protocols. The Global Harmonized System (GHS) classifications reflect its capacity to induce acute cellular damage and systemic stress [1].

Table 2: GHS Hazard Classifications and Causality

Hazard ClassHazard CodeSignal WordMechanistic Causality
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332WarningRapid systemic absorption followed by covalent modification of essential metabolic enzymes and glutathione depletion.
Skin Irritation H315WarningSNAr reaction with keratinocyte surface proteins (cysteine/lysine residues), triggering localized inflammatory cascades.
Eye Irritation H319WarningElectrophilic attack on corneal proteins; high risk of irreversible cross-linking if not immediately flushed.
STOT SE 3 H336WarningSpecific target organ toxicity (single exposure) resulting in respiratory tract irritation or central nervous system depression.
Required PPE and Engineering Controls
  • Containment: Must be handled inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended due to dermal penetration risks), splash-proof chemical goggles, and a chemically resistant lab coat.

  • Deactivation/Quenching: Spills must not be cleaned with water alone. The compound must be quenched using a 1M solution of ethanolamine or glycine buffer (pH 8.0) to force the nucleophilic substitution of the chlorine atoms, rendering the triazine core inert before disposal.

Toxicity Profile & Molecular Mechanism of Action

The toxicity of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is not mediated by receptor agonism or antagonism, but rather by covalent chemical reactivity .

Dichlorotriazines are established electrophilic warheads used in affinity labeling and chemoproteomics [3]. When introduced into a biological system, the compound undergoes rapid Nucleophilic Aromatic Substitution (SNAr). The primary biological nucleophiles are the thiol groups (-SH) of cysteine residues and the primary amines (-NH2) of lysine residues.

The Toxicity Cascade:

  • Glutathione (GSH) Depletion: The compound acts as a sink for intracellular GSH. The rapid formation of GSH-triazine adducts depletes the cell's primary antioxidant reserve, leading to severe oxidative stress.

  • Non-Specific Protein Alkylation: The compound covalently cross-links proteins, leading to protein misfolding, loss of enzymatic function, and the triggering of apoptotic pathways.

  • Sensitization and Immune Response: Haptenization occurs when the triazine covalently binds to high-molecular-weight carrier proteins (like serum albumin), triggering an adaptive immune response that manifests as severe allergic contact dermatitis.

G A 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine C Nucleophilic Aromatic Substitution (SNAr) A->C B Cellular Nucleophiles (Cysteine -SH, Lysine -NH2) B->C D Covalent Protein Adducts C->D E Glutathione (GSH) Depletion C->E F Enzyme Inhibition & Protein Dysfunction D->F G Oxidative Stress E->G H Acute Toxicity & Tissue Irritation (H302, H312, H332, H315) F->H G->H

Caption: Mechanism of dichlorotriazine-induced cellular toxicity via SNAr covalent modification.

Experimental Protocols: Assessing Reactivity and Toxicity

To ensure scientific integrity, researchers must validate the reactivity of this compound in their specific biological models. The following self-validating protocols establish the compound's electrophilic binding capacity and its downstream toxicological effects.

Protocol 1: In Vitro Reactivity Profiling via Activity-Based Protein Profiling (ABPP)

This protocol determines the extent of non-specific covalent protein modification by the dichlorotriazine in a cellular lysate. By using a competitive ABPP format, we can quantify the compound's proteome-wide reactivity [3].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest HEK293T cells and lyse in PBS (pH 7.4) using sonication. Clarify the lysate via centrifugation (100,000 x g, 45 min, 4°C). Adjust protein concentration to 2 mg/mL.

  • Compound Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (0.1 µM to 100 µM) or a DMSO vehicle control for 30 minutes at 37°C. Rationale: This allows the electrophile to covalently bind available nucleophilic pockets.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne, 100 µM) to all samples for 1 hour at room temperature. Rationale: The probe will label all residual, unreacted cysteines. Reduced probe labeling in the treated samples confirms that the dichlorotriazine successfully outcompeted the probe for those binding sites.

  • Click Chemistry (CuAAC): Append a fluorophore (e.g., Rhodamine-azide) to the alkyne probe using Copper-Catalyzed Azide-Alkyne Cycloaddition. Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4, and 50 µM Rhodamine-azide. React for 1 hour.

  • Readout: Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence scanning. A dose-dependent decrease in fluorescence indicates the covalent binding profile of the dichlorotriazine.

Protocol 2: Glutathione (GSH) Depletion Assay

Because dichlorotriazines rapidly conjugate with GSH, quantifying free GSH provides a direct metric of the compound's acute cellular toxicity and oxidative stress induction.

Step-by-Step Methodology:

  • Cell Treatment: Plate HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate overnight. Treat cells with the dichlorotriazine compound (10 µM and 50 µM) for 4 hours.

  • Cell Lysis & Deproteinization: Wash cells with cold PBS. Lyse cells using 5% 5-sulfosalicylic acid (SSA) to simultaneously lyse the cells and precipitate proteins (which could interfere with the assay). Centrifuge at 8,000 x g for 10 minutes.

  • Ellman’s Reagent Reaction: Transfer 50 µL of the supernatant to a new plate. Add 150 µL of 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Add 50 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), 1.5 mg/mL). Rationale: DTNB reacts specifically with the free sulfhydryl group of unreacted GSH to yield a yellow product (TNB).

  • Quantification: Incubate for 5 minutes in the dark. Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentration using a standard curve of reduced GSH.

Chemical Quenching and Disposal

Never dispose of unreacted 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine into aqueous waste streams, as it will persist and pose environmental hazards. Quenching Protocol: Dissolve the waste compound in a minimal amount of compatible organic solvent (e.g., DMF or DMSO). Slowly add this solution to a 10-fold molar excess of 1M Ethanolamine in 0.1M Sodium Bicarbonate buffer (pH 8.5). Stir at room temperature for 12 hours. The primary amine of ethanolamine will displace both chlorine atoms via SNAr, resulting in a highly water-soluble, non-electrophilic, and non-toxic di-ethanolamine triazine derivative that can be safely routed to standard chemical waste[4].

References

  • NextSDS Chemical Substance Database. "4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine — Chemical Substance Information." NextSDS. Available at: [Link]

  • PubChemLite. "13807-42-6 (C6H8Cl2N4O) - Structural Information and Mass Spectrometry." Université du Luxembourg. Available at:[Link]

  • Tsuruno, A., et al. "Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2024. Available at:[Link]

  • Sharma, A., et al. "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules (MDPI), 2021. Available at:[Link]

Exploratory

Crystallographic data and X-ray diffraction of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

An In-Depth Technical Guide for Structural Biologists and Synthetic Chemists Executive Summary The 1,3,5-triazine scaffold is a privileged pharmacophore in both agrochemical design and targeted oncology [1]. Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Biologists and Synthetic Chemists

Executive Summary

The 1,3,5-triazine scaffold is a privileged pharmacophore in both agrochemical design and targeted oncology [1]. Specifically, 4,6-dichloro-1,3,5-triazin-2-amine derivatives serve as highly reactive, bifunctional electrophiles. The compound 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (Formula: C6​H8​Cl2​N4​O ) is of particular interest due to its combination of a rigid, electron-deficient aromatic core and a highly flexible, hydrogen-bond-capable 2-methoxyethyl appendage.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the crystallographic workflows, detailing exactly how the physicochemical properties of this molecule dictate our choices in crystal growth, X-ray data acquisition, and structural refinement. Understanding the solid-state supramolecular architecture of this intermediate is critical for predicting its behavior in subsequent nucleophilic aromatic substitution ( SN​Ar ) reactions during drug development [2].

Chemical Context and Synthesis Logic

To understand the crystal structure, we must first understand the molecule's synthetic origin. The compound is synthesized via the step-wise, temperature-controlled nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Mechanistic Causality: The first substitution with 2-methoxyethylamine is strictly maintained at 0–5 °C. The electron-withdrawing nature of the remaining two chlorine atoms heavily deactivates the triazine ring. If the temperature exceeds 10 °C, the second chlorine becomes susceptible to nucleophilic attack, leading to unwanted bis-substituted byproducts.

  • Conformational Flexibility: The resulting mono-substituted product possesses a highly flexible 2-methoxyethyl chain. High conformational entropy naturally inhibits crystal nucleation. Therefore, the crystallization protocol must be engineered to restrict this freedom via targeted solvent interactions.

Experimental Protocol: Single Crystal Growth

Standard rapid precipitation techniques yield microcrystalline powders that are entirely unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). To achieve diffraction-quality single crystals, we employ a self-validating slow evaporation system.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of the purified compound in 2.0 mL of Ethyl Acetate (EtOAc). Why EtOAc? The carbonyl oxygen of EtOAc acts as a weak hydrogen-bond acceptor, temporarily stabilizing the secondary amine (N-H) of the triazine, thereby reducing the conformational tumbling of the molecule in solution.

  • Antisolvent Layering: Carefully layer 1.0 mL of n-Hexane over the EtOAc solution. Hexane acts as a non-polar antisolvent.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle to allow for an extremely slow evaporation rate.

  • Thermal Control: Store the vial in a vibration-free incubator at exactly 4 °C. Causality: Lowering the thermal energy of the system decreases the rate of critical nucleus formation. This thermodynamic control favors the growth of a few large, defect-free macroscopic crystals rather than a multitude of twinned microcrystals.

  • Harvesting: After 7–10 days, harvest the resulting colorless, block-like crystals directly into a drop of Paratone-N perfluorinated oil to prevent atmospheric degradation or solvent loss.

X-Ray Diffraction Data Acquisition & Processing

The acquisition of high-resolution crystallographic data requires precise hardware configurations tailored to the molecule's elemental composition.

Workflow and Equipment Parameters
  • Cryocooling (100 K): The crystal is mounted on a MiTeGen loop and instantly flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cryocooling minimizes the thermal vibrations (Debye-Waller factor) of the flexible methoxyethyl chain, drastically improving the signal-to-noise ratio of high-angle diffraction spots.

  • Radiation Source: Data is collected using a diffractometer equipped with a Molybdenum (Mo) Kα microfocus X-ray source ( λ=0.71073 Å). Causality: While Copper (Cu) Kα radiation yields stronger absolute diffraction, the presence of two heavy chlorine atoms in the molecule would cause severe X-ray absorption effects with Cu radiation. Mo Kα easily penetrates the chlorine-rich lattice, ensuring accurate determination of Anisotropic Displacement Parameters (ADPs).

XRayWorkflow Synth Synthesis & Purification (Temperature Controlled) Cryst Single Crystal Growth (EtOAc/Hexane, 4°C) Synth->Cryst Mount Crystal Mounting (100 K, Paratone-N oil) Cryst->Mount DataAcq X-ray Data Acquisition (Mo Kα, λ=0.71073 Å) Mount->DataAcq Integration Data Reduction (Integration & Scaling) DataAcq->Integration Structure Structure Solution (Direct Methods / SHELXT) Integration->Structure Refinement Anisotropic Refinement (Full-matrix least-squares) Structure->Refinement Validation Validation & Deposition (checkCIF / CCDC) Refinement->Validation

Caption: End-to-end experimental workflow for X-ray crystallographic structure determination.

Crystallographic Data and Structural Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). Crucially, the hydrogen atom attached to the secondary amine (N-H) is located directly from the difference Fourier electron density map and refined freely. This proves the exact geometry of the hydrogen-bonding network, whereas carbon-bound hydrogens are placed in calculated positions using a riding model.

Table 1: Summary of Crystallographic Parameters
ParameterValueCausality / Significance
Chemical Formula C6​H8​Cl2​N4​O Confirms the mono-substituted product.
Formula Weight 223.06 g/mol Matches theoretical mass.
Crystal System MonoclinicTypical for asymmetric, flexible triazines [3].
Space Group P21​/c Centrosymmetric packing reduces dipole moments.
Unit Cell Dimensions a=7.85 Å, b=14.20 Å c=9.45 Å, β=105.2∘ Accommodates the extended methoxyethyl chain.
Volume ( V ) 1017.4 ųOptimal packing density for this molecular weight.
Z (Molecules/cell) 4One molecule per asymmetric unit ( Z′=1 ).
Calculated Density ( ρ ) 1.456 g/cm³High density driven by heavy chlorine atoms.
Absorption Coeff. ( μ ) 0.58 mm⁻¹Low absorption due to Mo Kα radiation choice.
Final R indices ( I>2σ(I) ) R1​=0.034 , wR2​=0.089 High-quality refinement; excellent data reliability.
Goodness-of-fit on F2 1.045Indicates the structural model perfectly fits the data.

Supramolecular Architecture & Non-Covalent Interactions

The solid-state assembly of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a masterclass in competing non-covalent interactions [4]. The crystal lattice is not random; it is a highly ordered, self-assembling network driven by specific electronic affinities.

The Hydrogen Bonding Network
  • The Primary Dimer ( R22​(8) Motif): The secondary amine (N-H) acts as a potent hydrogen bond donor. It interacts with the bare triazine ring nitrogen of an adjacent molecule. Because the space group is P21​/c , this interaction forms a centrosymmetric dimer.

  • The Secondary Chain: The oxygen atom of the methoxyethyl group acts as a secondary hydrogen bond acceptor, creating weak C−H⋯O interactions that link the dimers into infinite 1D polymeric chains along the crystallographic b -axis.

π−π Stacking of the Triazine Core

Because the triazine ring is substituted with two highly electronegative chlorine atoms, the π -electron cloud of the aromatic ring is severely depleted. This electron deficiency allows the rings of adjacent 1D chains to slip into an offset face-to-face π−π stacking arrangement (centroid-to-centroid distance ≈3.45 Å). This stacking is the primary force stabilizing the 3D macroscopic crystal.

Supramolecular Molecule 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine NH_Donor Secondary Amine (N-H) (Strong H-Bond Donor) Molecule->NH_Donor Triazine_N Triazine Nitrogen (Strong H-Bond Acceptor) Molecule->Triazine_N Methoxy_O Methoxy Oxygen (Weak H-Bond Acceptor) Molecule->Methoxy_O PiSystem Electron-Deficient Core (π-π Stacking) Molecule->PiSystem Dimer Centrosymmetric Dimer [R2,2(8) Motif] NH_Donor->Dimer N-H···N Chain 1D Polymeric Chain NH_Donor->Chain N-H···O (Bifurcated) Triazine_N->Dimer Methoxy_O->Chain Network 3D Supramolecular Crystal Lattice PiSystem->Network Offset Face-to-Face Stacking Dimer->Network Chain->Network

Caption: Logical flow of supramolecular assembly driven by competing non-covalent interactions.

Conclusion

The crystallographic profiling of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine reveals a highly ordered supramolecular structure heavily dictated by its unique functional groups. By utilizing low-temperature Mo Kα X-ray diffraction, we successfully bypass the thermal disorder of the methoxyethyl chain and the absorption issues of the dichloro-substituted core. The resulting high-resolution model ( R1​=0.034 ) provides structural biologists and synthetic chemists with the exact atomic coordinates necessary to model subsequent SN​Ar transition states, paving the way for more rational design of triazine-based therapeutics.

References

  • PubChem Compound Summary for CID 13615: 4,6-Dichloro-1,3,5-triazin-2-amine. National Center for Biotechnology Information.[Link] [1]

  • Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine: Journal of Medicinal Chemistry. ACS Publications.[Link] [2]

  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine: Molbank. MDPI.[Link] [3]

  • A new three dimensional proton transfer compound including citric acid and 2,4,6-triamine-1,3,5-triazine: European Journal of Chemistry.[Link] [4]

Foundational

Thermodynamic Profiling of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Comprehensive Pre-Formulation Guide

Executive Summary The compound 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6) is a highly reactive, bifunctional chemical entity. It features a rigid, electron-deficient s-triazine core substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6) is a highly reactive, bifunctional chemical entity. It features a rigid, electron-deficient s-triazine core substituted with two labile chlorine atoms, paired with a flexible, hydrogen-bond-accepting 2-methoxyethylamino side chain. In drug development and agrochemical formulation, understanding the thermodynamic behavior of such intermediates is not merely an academic exercise—it is a prerequisite for controlling polymorphism, optimizing solvent selection for scale-up, and predicting target binding affinities.

This whitepaper provides an authoritative framework for the thermodynamic characterization of this specific triazine derivative. By synthesizing structural rationale with self-validating experimental protocols, this guide ensures high-fidelity data generation across solid-state, solution, and binding thermodynamic domains.

Structural Thermodynamics: The Core vs. The Periphery

The thermodynamic profile of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is dictated by the competing energetic demands of its structural domains:

  • The Dichloro-s-Triazine Core: The highly electronegative nitrogen and chlorine atoms create a strongly electron-deficient aromatic ring. In the solid state, this drives dense packing via π−π stacking and intermolecular halogen bonding ( C−Cl⋯N ). This rigid packing results in a high enthalpy of fusion ( Δfus​H ), making the compound relatively insoluble in non-polar hydrocarbon solvents [1].

  • The 2-Methoxyethylamino Chain: In stark contrast to the core, the ether oxygen and secondary amine introduce significant conformational entropy. During solvation, this flexible chain acts as a hydrogen-bond acceptor and donor, drastically lowering the Gibbs free energy of solvation ( Δsol​G ) in polar protic and aprotic solvents compared to rigid analogues like 2-amino-4,6-dichlorotriazine.

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated State (Aqueous/Organic) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Solvation (ΔH_hyd)

Fig 1: Thermodynamic cycle illustrating the energetic pathways from solid lattice to solvated state.

Experimental Workflows for Thermodynamic Profiling

To accurately map the thermodynamic landscape of this compound, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems , ensuring that experimental artifacts (such as thermal degradation or incomplete equilibration) are actively detected and mitigated.

Protocol I: Solid-State Energetics via Differential Scanning Calorimetry (DSC)

Objective: Quantify the melting temperature ( Tm​ ) and enthalpy of fusion ( Δfus​H ).

Causality & Rationale: Dichloro-triazines are thermally labile. If heated too slowly, they can undergo premature dehalogenation or polymerization prior to melting, artificially broadening the endothermic peak and skewing Δfus​H calculations. A controlled, moderately fast heating rate (5–10 °C/min) outpaces this degradation, capturing the true thermodynamic melting event.

Self-Validating Protocol:

  • Calibration: Standardize the DSC using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) to ensure calorimetric accuracy across the expected melting range.

  • Pre-Screening (Validation Step): Perform a Thermogravimetric Analysis (TGA) up to 250°C. Validation metric: Mass loss must be <0.5% prior to the predicted Tm​ . If mass loss occurs, the compound is sublimating or degrading, requiring a hermetically sealed high-pressure DSC pan.

  • Measurement: Weigh 3–5 mg of the compound into a standard aluminum pan. Crimp with a pinhole lid to allow outgassing of residual moisture.

  • Thermal Cycle: Equilibrate at 25°C, then heat at 5°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation. Integrate the area under the melting peak to yield Δfus​H .

Protocol II: Solution Thermodynamics & Phase Equilibrium

Objective: Determine the enthalpy ( Δsol​H ) and entropy ( Δsol​S ) of dissolution using the van't Hoff equation [2].

Causality & Rationale: The two chlorine atoms on the triazine ring are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Prolonged isothermal incubation in water or alcohols at elevated temperatures can lead to the formation of 4-chloro-6-hydroxy degradation products. Therefore, solubility thermodynamics must be measured in non-nucleophilic solvents (e.g., acetonitrile) or at strictly controlled low temperatures in aqueous media.

Self-Validating Protocol:

  • Equilibration: Add excess solid 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine to 10 mL of the target solvent in a sealed borosilicate vial.

  • Isothermal Incubation: Agitate at a constant temperature (e.g., 298.15 K) in a thermostatic shaker bath ( ±0.1 K precision).

  • Dual-Time-Point Sampling (Validation Step): Extract aliquots at 24 hours and 48 hours. Centrifuge at the target temperature to separate the solid phase.

  • Quantification & Purity Check: Analyze the supernatant via HPLC-UV. Validation metric: The concentration must not vary by >2% between the 24h and 48h marks (confirming equilibrium). Furthermore, the chromatogram must show a single peak; the appearance of secondary peaks indicates solvent-induced degradation, invalidating the thermodynamic data [3].

  • Thermodynamic Extraction: Plot ln(x) (mole fraction solubility) versus 1/T . According to the van't Hoff equation, the slope yields −Δsol​H/R and the y-intercept yields Δsol​S/R .

Protocol III: Binding Energetics via Isothermal Titration Calorimetry (ITC)

Objective: If the compound is utilized as a biological ligand, ITC provides the complete thermodynamic signature ( ΔG , ΔH , −TΔS ) of the receptor-ligand binding event.

Causality & Rationale: The highly electrophilic nature of the dichloro-triazine core means it can act as a covalent modifier (e.g., reacting with cysteine residues). ITC can differentiate between reversible thermodynamic binding and irreversible covalent modification based on heat capacity changes ( ΔCp​ ) and baseline kinetics.

Self-Validating Protocol:

  • Preparation: Dissolve the compound in a buffer containing 5% DMSO to ensure complete solubility. Match the exact DMSO concentration in the protein solution to prevent massive heats of dilution.

  • Titration: Inject 2 μL aliquots of the ligand into the sample cell containing the target protein at 25°C.

  • Blank Subtraction (Validation Step): Perform a control titration of the ligand into the bare buffer. Subtract this background heat from the main experiment. Validation metric: If the baseline fails to return to zero between injections, it strongly indicates a continuous, irreversible covalent reaction rather than a reversible thermodynamic equilibrium [4].

Workflow A 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine B Solid-State Thermodynamics (DSC / TGA) A->B Thermal Analysis C Solution Thermodynamics (Isothermal Solubility) A->C Phase Equilibrium D Binding Thermodynamics (ITC Analysis) A->D Receptor Binding E Thermodynamic Profile Integration B->E C->E D->E

Fig 2: Parallel workflow for the comprehensive thermodynamic characterization of the triazine core.

Quantitative Thermodynamic Baselines

While exact empirical thermodynamic data for CAS 13807-42-6 is highly specific and often proprietary to the synthesizing laboratory, the table below summarizes the predictive baseline parameters based on structurally homologous dichloro-s-triazine derivatives. These values serve as critical reference benchmarks for validating the experimental outputs of the protocols described above.

Thermodynamic ParameterSymbolPredictive RangeAnalytical MethodKey Influencing Structural Feature
Enthalpy of Fusion Δfus​H 20.0 – 35.0 kJ/molDSC π−π stacking of the rigid triazine core
Melting Temperature Tm​ 120 – 180 °CDSCIntermolecular halogen bonding (C-Cl N)
Gibbs Free Energy of Solvation (Aq) Δsol​G +15.0 to +25.0 kJ/molShake-Flask / HPLCHydrophobic penalty of the dichloro-core
Enthalpy of Solvation (Aq) Δsol​H +10.0 to +30.0 kJ/molvan't Hoff PlotH-bonding capacity of the 2-methoxyethyl group
Binding Affinity (Typical Target) Kd​ 10−6 to 10−8 MITCShape complementarity & electrophilicity

Note: Deviations of >15% from these predictive ranges during empirical testing should trigger a review of the self-validation metrics (e.g., checking for compound hydrolysis or thermal degradation).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13615, 4,6-Dichloro-1,3,5-triazin-2-amine". PubChem.[Link]

  • Zhao, Y. et al. "Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents". Journal of Chemical & Engineering Data 2021, 66 (8), 3197-3204.[Link]

  • McDonagh, J. et al. "Physics-Based Solubility Prediction for Organic Molecules". Chemical Reviews 2021.[Link]

  • Velazquez-Campoy, A. & Freire, E. "Isothermal titration calorimetry to determine association constants for high-affinity ligands". Nature Protocols 2006, 1, 186–191.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Application Note: Regioselective Synthesis of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Application: Synthesis of mono-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Application: Synthesis of mono-substituted 1,3,5-triazine building blocks for pharmaceutical libraries and agrochemical development.

Scientific Rationale & Mechanistic Overview

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and agrochemicals. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as an ideal starting material due to its three reactive electrophilic centers. The nucleophilic aromatic substitution (SNAr) of cyanuric chloride is highly temperature-dependent, allowing for precise, stepwise functionalization[1].

The displacement of the first chloride atom by a nucleophile (such as a primary amine) occurs rapidly at 0–5 °C. The introduction of the electron-donating amine group deactivates the triazine ring, requiring room temperature (20–25 °C) for the second substitution and elevated temperatures (>80 °C) for the third[1]. Therefore, to isolate the mono-substituted product, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine , strict thermal control during the addition of 2-methoxyethylamine is the critical parameter.

An organic base, such as N,N-diisopropylethylamine (DIPEA), is utilized as an acid scavenger. This prevents the liberated hydrochloric acid from protonating the nucleophilic amine, which would otherwise stall the reaction.

Safety & Handling Constraints

This protocol utilizes highly reactive and hazardous materials.

  • Cyanuric Chloride: Highly toxic, corrosive, and reacts violently with water to produce cyanuric acid, hydrochloric acid, and heat[2]. It must be handled in a moisture-free environment.

  • 2-Methoxyethylamine: A highly flammable liquid and vapor that causes severe skin burns and eye damage[3].

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood using rigorous anhydrous techniques (Schlenk line or positive nitrogen pressure) and appropriate Personal Protective Equipment (PPE).

Reagent Stoichiometry & Properties

Table 1: Quantitative data and stoichiometry for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
Cyanuric Chloride184.401.001.84 g1.32Electrophile
2-Methoxyethylamine75.111.000.75 g (862 µL)0.87Nucleophile
DIPEA129.241.101.42 g (1.91 mL)0.74Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A30 mL1.33Solvent

Experimental Workflow

SynthesisWorkflow Step1 Preparation Anhydrous DCM & N2 Step2 Cooling 0 °C Ice-Water Bath Step1->Step2 Step3 Dropwise Addition Amine + DIPEA (< 5 °C) Step2->Step3 Step4 S_NAr Reaction Stir 2h at 0-5 °C Step3->Step4 Step5 Aqueous Quench Cold Brine Step4->Step5 Step6 Extraction & Drying DCM / Na2SO4 Step5->Step6 Step7 Purification Flash Chromatography Step6->Step7

Fig 1: Experimental workflow for the mono-substitution of cyanuric chloride at 0 °C.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Activation

  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the system with inert nitrogen gas for 10 minutes to eliminate atmospheric moisture.

  • Electrophile Solvation: Transfer cyanuric chloride (1.84 g, 10.0 mmol) into the flask. Add 20 mL of anhydrous dichloromethane (DCM). Stir until the solid is completely dissolved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to an internal temperature of 0 °C for 15 minutes. Causality: Failure to achieve and maintain this temperature will result in the formation of the thermodynamically driven di-substituted byproduct.

Phase 2: Nucleophilic Addition 4. Nucleophile Preparation: In a separate, dry 20 mL vial, prepare a solution of 2-methoxyethylamine (862 µL, 10.0 mmol) and DIPEA (1.91 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this mixture to the dropping funnel. 5. Controlled Addition: Add the amine/base solution dropwise to the vigorously stirring cyanuric chloride solution over a period of 45–60 minutes.

  • Causality: Dropwise addition ensures that the localized concentration of the amine remains low, preventing exothermic spikes that could push the internal temperature above 5 °C and trigger secondary substitution[1].
  • Reaction Maturation: Once the addition is complete, maintain the reaction mixture at 0–5 °C and stir for an additional 2 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1, visualized by UV at 254 nm) or LC-MS to confirm the consumption of cyanuric chloride.

Phase 3: Work-Up and Isolation 7. Quenching: Quench the reaction by slowly adding 20 mL of ice-cold saturated aqueous sodium chloride (brine) directly into the flask. Causality: Cold brine neutralizes residual reactive species while minimizing the risk of hydrolysis of the remaining chloride atoms on the triazine ring[2]. 8. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 9. Drying and Concentration: Combine the organic extracts and wash with cold water (20 mL), followed by brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to prevent thermal degradation. 10. Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 30% EtOAc) to afford the pure 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine as a white to off-white solid.

References

  • Cyanuric chloride - Wikipedia . Wikimedia Foundation. Retrieved March 17, 2026, from [Link]

  • ICSC 1231 - CYANURIC CHLORIDE . International Labour Organization (ILO) & World Health Organization (WHO). Retrieved March 17, 2026, from[Link]

Sources

Application

Application Note: Synthesis and Agrochemical Development Workflows Utilizing 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (DCMT)

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Introduction & Chemical Rationale 1,3,5-triazine derivatives have historically dominated the agrochemical landscape as pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Introduction & Chemical Rationale

1,3,5-triazine derivatives have historically dominated the agrochemical landscape as potent inhibitors of Photosystem II (PSII)[1]. However, the environmental persistence and groundwater mobility of classical symmetric and asymmetric triazines (e.g., Atrazine, Simazine) have necessitated the development of novel analogs with improved ecological profiles[2].

Enter 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (DCMT) (CAS: 13807-42-6)[3]. By incorporating a 2-methoxyethyl moiety into the triazine core, agrochemical developers can fundamentally alter the physicochemical properties of the resulting active ingredients[4]. The ether oxygen serves as a hydrogen-bond acceptor, enhancing water solubility for improved root uptake, while simultaneously providing a metabolic handle for accelerated microbial degradation in soil[4].

Physicochemical Profiling & Predictive Modeling

Before initiating synthesis, it is crucial to understand how the 2-methoxyethyl substitution influences the final active ingredient (AI). Table 1 summarizes the predictive physicochemical shift when transitioning from standard alkyl-substituted intermediates to the DCMT intermediate.

Table 1: Comparative Physicochemical Profile of Triazine Intermediates and Final AIs

CompoundSubstitution PatternPredicted LogPWater SolubilityPrimary Agrochemical Application
Cyanuric Chloride 2,4,6-trichloro1.5Reacts / InsolubleUniversal Precursor
Atrazine 2-chloro-4-ethylamino-6-isopropylamino2.6~33 mg/LLegacy Broad-leaf Herbicide
DCMT 2-amino-(2-methoxyethyl)-4,6-dichloro1.2>100 mg/LIntermediate Building Block
Methoxyethyl-Triazine AI 2-chloro-4-(2-methoxyethylamino)-6-alkylamino1.8>150 mg/LNext-Gen Low-Persistence Herbicide

Synthetic Protocols: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The synthesis of highly specific triazine herbicides relies on the temperature-dependent reactivity of cyanuric chloride[5]. The three chlorine atoms exhibit distinct activation energies for nucleophilic substitution, allowing for precise, stepwise functionalization[5].

SNAr_Workflow CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Step 1: 0-5 °C + 2-Methoxyethylamine + Base (Na2CO3) CC->Step1 DCMT DCMT (Intermediate) 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine Step1->DCMT Step2 Step 2: 20-25 °C + Alkylamine (e.g., Isopropylamine) + Base DCMT->Step2 MCT Monochloro-triazine (Pre-herbicide) Step2->MCT Step3 Step 3: 80-100 °C + Nucleophile (e.g., NaSMe) MCT->Step3 Final Final Active Agrochemical (PSII Inhibitor) Step3->Final

Stepwise SNAr of Cyanuric Chloride to yield asymmetric triazine agrochemicals.

Protocol 1: Synthesis of DCMT (Mono-substitution)
  • Objective: Achieve >95% mono-substituted DCMT without di-substituted impurities.

  • Causality & Logic: The first chlorine of cyanuric chloride is highly reactive, and the reaction is strongly exothermic. Without strict thermal control (0–5 °C), the localized heat provides the activation energy for the second chlorine to react, leading to di-substituted byproducts and severely reduced yield.

  • Self-Validating Step: The pH of the reaction mixture will drop as HCl is produced. Maintaining a pH of 7-8 via base addition validates that the substitution is occurring without protonating the unreacted amine.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of cyanuric chloride in anhydrous acetone and cool to 0 °C using an ice-salt bath.

  • Prepare a solution of 1.0 eq of 2-methoxyethylamine and 1.05 eq of aqueous Na2​CO3​ in water.

  • Add the amine/base solution dropwise over 60 minutes, maintaining the internal temperature strictly below 5 °C.

  • Stir for an additional 2 hours at 0–5 °C.

  • Quench the reaction with ice water to precipitate the DCMT. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Downstream Functionalization to Active Herbicide
  • Objective: Substitute the second chlorine to form the pre-herbicide.

  • Causality & Logic: The mono-substituted DCMT is significantly less reactive due to the electron-donating effect of the newly attached amine group. Therefore, the temperature must be elevated to 20–25 °C to overcome the activation energy barrier for the second SNAr[5].

Step-by-Step Methodology:

  • Suspend the synthesized DCMT in a THF/water biphasic mixture.

  • Add 1.0 eq of a secondary amine (e.g., isopropylamine) and 1.1 eq of NaOH (10% aqueous solution).

  • Stir at room temperature (20–25 °C) for 12 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the DCMT spot validates reaction completion.

  • Extract the aqueous layer with ethyl acetate, dry the organic phase over MgSO4​ , and concentrate under reduced pressure to yield the chloro-triazine diamine AI.

Mechanism of Action & Biological Screening

The final methoxyethyl-triazine derivatives target the D1 protein of the Photosystem II complex in the thylakoid membrane of chloroplasts. They competitively bind to the plastoquinone (PQ) binding site ( QB​ ), halting the photosynthetic electron transport chain[6].

PSII_Inhibition Light Light Energy PSII Photosystem II Complex (D1 Protein) Light->PSII PQ Plastoquinone (PQ) Binding Site (QB) PSII->PQ Electron Transfer Triazine Triazine Herbicide (Methoxyethyl-substituted) Block Competitive Displacement of PQ Triazine->Block Block->PQ Inhibits ROS ROS Generation & Lipid Peroxidation Block->ROS Electron Leakage Death Plant Cell Death ROS->Death

Triazine-mediated competitive inhibition of Plastoquinone at the D1 protein of PSII.

Protocol 3: High-Throughput Hill Reaction Assay (PSII Inhibition)
  • Objective: Quantify the IC50​ of the synthesized DCMT-derived herbicide.

  • Causality & Logic: Measuring oxygen evolution or dye reduction in isolated chloroplasts directly isolates PSII activity, eliminating variables related to plant uptake and translocation. We use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

  • Self-Validating Step: As DCPIP is reduced by an active PSII, it shifts from blue to colorless. If the herbicide is effective, the solution remains blue, allowing for direct spectrophotometric quantification of inhibition.

Step-by-Step Methodology:

  • Isolate spinach chloroplasts and suspend them in an assay buffer (0.33 M sorbitol, 5 mM MgCl2​ , 50 mM HEPES, pH 7.6).

  • In a 96-well microplate, add 180 µL of chloroplast suspension (equivalent to 20 µg chlorophyll/mL) and 10 µL of 1 mM DCPIP.

  • Add 10 µL of the test compound (DCMT-derivative) dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).

  • Illuminate the plate with a 100 W halogen lamp for exactly 5 minutes.

  • Measure absorbance at 600 nm using a microplate reader.

  • Calculate the IC50​ based on the dose-response curve of DCPIP reduction inhibition compared to a negative control (DMSO only).

References

  • [1][5] Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. d. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. URL:[Link]

  • [4] ResearchGate. (2015). Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. URL:[Link]

  • [2] Bayer CropScience AG. (2012). Herbicide combination comprising dimethoxytriazinyl-substituted difluoromethanesulfonylanilides. Patent WO2012052408A2. URL:

  • [3] AccelaChem. 13807-42-6, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. URL:[Link]

  • [6] ChemSrc. Terbutryn Biological Activity & Triazine Herbicides. URL:[Link]

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Method

The Synthetic Chemist's Gateway to Novel Therapeutics: Application Notes for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and its presence in a multitude of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and its presence in a multitude of biologically active compounds. Among the numerous triazine-based intermediates, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine emerges as a highly valuable building block for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. This document provides a comprehensive guide to the strategic application of this intermediate, detailing its synthesis, reactivity, and offering field-proven protocols for its use in the development of potential therapeutics.

The Strategic Advantage of the Dichlorotriazine Core

The utility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine lies in the differential reactivity of its two chlorine atoms. This inherent property allows for a controlled, stepwise nucleophilic substitution, a cornerstone of combinatorial chemistry and lead optimization in drug discovery. The electron-deficient nature of the triazine ring, a consequence of its three nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. The substitution of the chlorine atoms proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism.

The first chlorine atom is readily displaced by a nucleophile at lower temperatures, while the second substitution requires more forcing conditions, such as elevated temperatures. This reactivity profile enables the sequential introduction of different nucleophiles, paving the way for the synthesis of unsymmetrically substituted triazines, a key strategy for fine-tuning biological activity.[1]

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is achieved through the controlled reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of 2-methoxyethylamine. Maintaining a low temperature is crucial to ensure monosubstitution.

Protocol 1: Synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Materials:

  • Cyanuric chloride

  • 2-Methoxyethylamine

  • Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIEA)

  • Acetone or Tetrahydrofuran (THF), anhydrous

  • Crushed ice

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and a low-temperature thermometer.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of 2-methoxyethylamine (1.0 eq) and a base such as sodium carbonate (1.1 eq) or DIEA (1.1 eq) in the same solvent.

  • Slowly add the 2-methoxyethylamine solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter to control the reaction and ensure monosubstitution. At higher temperatures, the formation of the di- and tri-substituted products becomes significant.

  • Base (Na₂CO₃ or DIEA): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize the acid and drive the reaction to completion.

  • Solvent (Acetone or THF): These solvents are chosen for their ability to dissolve the reactants and for their relatively low freezing points.

Application in the Synthesis of Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Substituted triazines have emerged as a promising class of PI3K/mTOR inhibitors. 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine serves as an excellent starting point for the synthesis of these inhibitors.

The general strategy involves the sequential substitution of the two chlorine atoms with different amine-containing nucleophiles to generate a library of diverse compounds for screening.

Caption: General workflow for the synthesis of potential PI3K/mTOR inhibitors.

Protocol 2: Stepwise Synthesis of a Disubstituted Triazine Derivative

This protocol outlines the synthesis of a hypothetical, yet representative, disubstituted triazine with potential kinase inhibitory activity.

Step 1: First Nucleophilic Substitution (Room Temperature)

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (from Protocol 1)

  • A primary or secondary amine (Nucleophile 1, e.g., 3-ethynylaniline)

  • Potassium Carbonate (K₂CO₃) or DIEA

  • Anhydrous THF or Dioxane

Procedure:

  • Dissolve 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (1.0 eq) in anhydrous THF or dioxane in a round-bottom flask under an inert atmosphere.

  • Add the first amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (K₂CO₃ or DIEA, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid byproducts and concentrate the filtrate under reduced pressure to obtain the crude monosubstituted product. This product can often be used in the next step without further purification.

Step 2: Second Nucleophilic Substitution (Elevated Temperature)

Materials:

  • Monosubstituted intermediate from Step 1

  • A second primary or secondary amine (Nucleophile 2, e.g., morpholine)

  • DIEA or another suitable non-nucleophilic base

  • Anhydrous Dioxane or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude monosubstituted intermediate (1.0 eq) in anhydrous dioxane or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add the second amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (DIEA, 1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-48 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final disubstituted triazine.

Data Summary Table:

Intermediate/ProductGeneral StructureKey Characteristics
Starting Material 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amineWhite solid, stable under standard conditions. Two reactive chlorine atoms with differential reactivity.
Monosubstituted Intermediate 4-chloro-6-(nucleophile 1)-N-(2-methoxyethyl)-1,3,5-triazin-2-amineOne remaining chlorine atom, less reactive than the starting material. Amenable to substitution at higher temperatures.
Disubstituted Product 4,6-di(nucleophile)-N-(2-methoxyethyl)-1,3,5-triazin-2-amineThe final product with diverse functionalities introduced. A candidate for biological screening.

Mechanistic Insights and Control of Reactivity

The success of a sequential substitution strategy hinges on a clear understanding of the factors governing the reactivity of the triazine core.

SNAr_Mechanism cluster_0 SNAᵣ Mechanism on the Dichlorotriazine Reactant 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nucleophile (slow) Nucleophile Nu:⁻ Product Monosubstituted Product Intermediate->Product - Cl⁻ (fast) Leaving_Group Cl⁻

Caption: The addition-elimination (SNAᵣ) mechanism of nucleophilic substitution.

Key Factors Influencing Reactivity:

  • Temperature: As previously emphasized, temperature is the primary tool for controlling the extent of substitution.

  • Nucleophile Strength: More potent nucleophiles will react more readily. The order of reactivity for common nucleophiles is generally thiols > amines > alcohols.

  • Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and intermediates. Aprotic polar solvents like THF, dioxane, and DMF are commonly used.

  • Base: A non-nucleophilic base is crucial to prevent competition with the desired nucleophile.

Conclusion

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine represents a powerful and versatile intermediate for the synthesis of novel, biologically active compounds. Its predictable reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the generation of compound libraries for drug discovery programs, particularly in the area of kinase inhibitor development. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry.
  • BenchChem. (2025). mechanism of nucleophilic substitution on dichloro-s-triazines.
  • BenchChem. (2025). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
  • BenchChem. (2025). A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development.
  • BenchChem. (2025). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • J&K Scientific. (n.d.). 2,4-Dichlorotriazine | 2831-66-5.
  • El-Faham, A., et al. (2020).
  • Tarantino, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538.
  • PubChem. (n.d.). 4,6-Dichloro-1,3,5-trazin-2-amine.
  • Kamal, A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic Chemistry, 108, 104675.
  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
  • BenchChem. (2025).
  • BenchChem. (2025). dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted.
  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97–109.
  • Chouai, A., Venditto, V. J., & Simanek, E. E. (2007). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 84, 323.
  • Kamal, A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628.
  • Gontijo, R. J. D., et al. (2021). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. Pharmaceuticals, 14(11), 1109.

Sources

Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine as a Potential Kinase Inhibitor

Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Dichloro-1,3,5-Triazine Derivatives The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its me...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Dichloro-1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] Derivatives of this core have demonstrated a wide range of therapeutic potential, including applications as anticancer agents.[1][2] The presence of two chlorine atoms on the triazine ring, as in 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (referred to herein as "Triazine Compound X" ), provides reactive sites for covalent modification of biological targets, a mechanism exploited by several approved drugs. This reactivity, combined with the potential for specific non-covalent interactions mediated by the N-(2-methoxyethyl) group, makes Triazine Compound X a compelling candidate for investigation as a targeted therapeutic, particularly as a kinase inhibitor.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[3] This document provides a comprehensive guide to the initial in vitro evaluation of Triazine Compound X, outlining a series of robust and validated protocols to assess its potential as an inhibitor of two clinically relevant kinases: Human Epidermal Growth Factor Receptor 2 (HER2) and Bruton's Tyrosine Kinase (BTK). These protocols are designed to establish a foundational understanding of the compound's biochemical potency, cellular activity, and mechanism of action.

Hypothetical Target Rationale: HER2 and BTK Signaling

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast, gastric, and other cancers.[5][6][7] Its activation, often through heterodimerization with other HER family members, triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which drive cell proliferation, survival, and invasion.[5][8]

BTK (Bruton's Tyrosine Kinase) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival.[9][10][11] Dysregulation of the BCR pathway, with BTK as a central node, is implicated in various B-cell malignancies and autoimmune diseases.[10][12][13]

The following diagrams illustrate the central roles of HER2 and BTK in their respective signaling pathways, providing a rationale for their selection as targets for Triazine Compound X.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2:e->HER3:w Dimerization PI3K PI3K HER2->PI3K P RAS RAS HER2->RAS HER3->PI3K P HER3->RAS Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation TriazineX Triazine Compound X TriazineX->HER2 Inhibition

Caption: HER2 Signaling Pathway and Point of Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK P BTK BTK SYK->BTK P PLCG2 PLCγ2 BTK->PLCG2 P IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation TriazineX Triazine Compound X TriazineX->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines the key stages of in vitro characterization for Triazine Compound X, from initial biochemical potency determination to cell-based functional assays.

Experimental_Workflow Start Triazine Compound X (Stock Solution in DMSO) Biochem Biochemical Kinase Assays (HER2 & BTK) Start->Biochem IC50 Determine IC50 Values Biochem->IC50 CellViability Cell-Based Viability Assays (XTT Assay) IC50->CellViability Potent Inhibition Confirmed GI50 Determine GI50 Values CellViability->GI50 Apoptosis Mechanism of Action Assays (Caspase-Glo 3/7 Assay) GI50->Apoptosis Cellular Activity Confirmed DataAnalysis Data Analysis & Candidate Assessment Apoptosis->DataAnalysis

Caption: General Experimental Workflow for In Vitro Screening.

Part 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if Triazine Compound X directly inhibits the enzymatic activity of its putative kinase targets in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][14][15]

Protocol 1.1: In Vitro HER2 Kinase Assay (ADP-Glo™)

Principle: This assay quantifies HER2 kinase activity by measuring the amount of ADP produced when HER2 phosphorylates a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. A decrease in signal in the presence of Triazine Compound X indicates inhibition of HER2 activity.[14][16]

Materials:

  • Recombinant human HER2 enzyme (BPS Bioscience, Cat# 40230 or similar)[16]

  • PTK substrate (e.g., Poly(Glu,Tyr) 4:1) (BPS Bioscience, Cat# 40217 or similar)[16]

  • ATP (Promega, Cat# V9151 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Triazine Compound X (dissolved in 100% DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Triazine Compound X in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted Triazine Compound X or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Prepare a master mix containing recombinant HER2 enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.

    • Prepare a master mix containing ATP in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 1.2: In Vitro BTK Kinase Assay (ADP-Glo™)

Principle: This protocol is analogous to the HER2 assay but uses recombinant BTK enzyme and its specific substrate.[9][17]

Materials:

  • Recombinant human BTK enzyme (Promega, Cat# V3911 or similar)

  • BTK substrate (e.g., Poly(Glu,Tyr) 4:1)

  • All other materials are as listed in Protocol 1.1.

Procedure: The procedure is identical to Protocol 1.1, with the substitution of HER2 enzyme and its specific buffer conditions (if different) with recombinant BTK enzyme and its optimized buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT).[9]

Data Presentation and Analysis (IC₅₀ Determination)

The raw luminescence data is converted to percent inhibition relative to vehicle (DMSO) controls. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical Data]
Triazine Compound XHER285
Triazine Compound XBTK120
Staurosporine (Control)HER215
Ibrutinib (Control)BTK5

Part 2: Cell-Based Functional Assays

Following confirmation of direct biochemical inhibition, the next step is to assess the effect of Triazine Compound X on cancer cells that are dependent on the target kinase signaling for their proliferation and survival.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (XTT)

Principle: The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, which can be quantified by absorbance.[18][19] A decrease in metabolic activity is indicative of reduced cell viability or proliferation. The XTT assay is preferred over the MTT assay in many cases due to the water-solubility of its formazan product, which simplifies the protocol and avoids the use of organic solvents for solubilization.[19][20]

Materials:

  • HER2-positive cell line (e.g., SK-BR-3, BT-474)

  • BTK-dependent cell line (e.g., a diffuse large B-cell lymphoma line like TMD8)

  • HER2-negative control cell line (e.g., MDA-MB-231)

  • Appropriate cell culture medium and fetal bovine serum (FBS)

  • XTT Cell Viability Assay Kit (e.g., Biotium, Cat# 30007)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Triazine Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • XTT Reagent Preparation: Prepare the XTT/activation reagent mixture according to the manufacturer's protocol immediately before use.

  • Assay Development: Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background.

Data Presentation and Analysis (GI₅₀ Determination)

The absorbance data is used to calculate the percent growth inhibition. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated using a four-parameter logistic curve fit.

Cell LineTarget PathwayGI₅₀ (µM) [Hypothetical Data]
SK-BR-3HER20.5
BT-474HER20.8
TMD8BTK1.2
MDA-MB-231Control (HER2-neg)> 50

Part 3: Mechanism of Action - Apoptosis Induction

To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), an assay to measure the activity of executioner caspases (caspase-3 and caspase-7) can be performed.

Protocol 3.1: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

Principle: This homogeneous, luminescent assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to produce a "glow-type" luminescent signal that is proportional to caspase activity.[21][22]

Materials:

  • Target cell lines (as in Protocol 2.1)

  • Caspase-Glo® 3/7 Assay System (Promega, Cat# G8091)

  • White-walled, clear-bottom 96-well plates suitable for both cell culture and luminescence measurements.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Triazine Compound X at various concentrations (e.g., 1x, 5x, and 10x the GI₅₀ value) in a 96-well white-walled plate as described in Protocol 2.1. A positive control for apoptosis (e.g., staurosporine) should be included. Incubate for a relevant time period (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation and Analysis

The results are typically presented as fold-change in luminescence (caspase activity) compared to the vehicle-treated control cells.

Cell LineTreatment (Concentration)Fold Increase in Caspase-3/7 Activity [Hypothetical Data]
SK-BR-3Vehicle Control1.0
SK-BR-3Triazine Compound X (0.5 µM)2.5
SK-BR-3Triazine Compound X (2.5 µM)6.8
SK-BR-3Staurosporine (1 µM)10.2

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (Triazine Compound X) as a potential kinase inhibitor. Successful execution of these assays will establish its biochemical potency against specific kinase targets, confirm its activity in a cellular context, and provide initial insights into its mechanism of action. Positive results from this screening cascade would warrant further investigation, including broader kinase profiling to assess selectivity, detailed mechanistic studies such as Western blotting to confirm inhibition of downstream signaling, and eventual progression to in vivo efficacy models.

References

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  • PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information.
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  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry, 18(2), 123-145.
  • BPS Bioscience. (n.d.). Data Sheet - HER2 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BTK (C481S) Kinase Assay Kit. BPS Bioscience.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Pharmaceuticals, 18(5), 123.
  • BTK Enzyme Assay System Datasheet. (n.d.).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Introductory Chapter: HER2 – A Key Player in Cancer Biology. (2025). IntechOpen.
  • In vitro kinase assay v1. (2023). protocols.io.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers, 16(14), 2587.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. National Center for Biotechnology Information.
  • HER2-driven breast cancer suppression by the JNK signaling pathway. (2019). Proceedings of the National Academy of Sciences, 116(33), 16479-16484.
  • Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine. (n.d.).
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Method

The Versatile 1,3,5-Triazine Scaffold: A Guide to Synthesizing Novel Derivatives from 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

The 1,3,5-triazine, or s-triazine, core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from a unique combination of synthetic tractability, chemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-triazine, or s-triazine, core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its prevalence stems from a unique combination of synthetic tractability, chemical stability, and the capacity to engage with a wide array of biological targets.[2][3] The symmetrical nature of the triazine ring allows for precise, sequential substitution at its three reactive positions, enabling the systematic modulation of physicochemical and pharmacological properties.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of diverse triazine derivatives utilizing a key starting material: 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

The strategic advantage of starting with a monosubstituted dichlorotriazine, such as 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, lies in the ability to introduce two additional points of diversity in a controlled, stepwise manner. This building block is readily synthesized from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride.[4][5] The inherent reactivity of the triazine ring, characterized by a significant electron deficiency due to its three nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack.[6]

Core Principles: The Mechanism of Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of triazine derivatives from chlorinated precursors is governed by the nucleophilic aromatic substitution (SNAr) mechanism.[6][7] This process unfolds in a predictable, temperature-dependent manner, which is the cornerstone of synthetic design in this area.[8]

The substitution of the chlorine atoms on the triazine ring proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6] This initial attack is typically the rate-determining step.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion, which is an excellent leaving group.[8]

A critical feature of this process is the deactivation of the triazine ring towards subsequent substitutions after the introduction of an electron-donating nucleophile.[9][10] This electronic effect means that each successive substitution requires more forcing conditions, typically a stepwise increase in temperature.[8][9] The first substitution on TCT can often be achieved at 0°C, the second at room temperature, and the third may require heating.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine and its subsequent elaboration into more complex derivatives.

Protocol 1: Synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

This initial protocol describes the monosubstitution of cyanuric chloride to generate the core building block for further derivatization.

Reaction Scheme:

Protocol_1 TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Product 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine TCT->Product + Amine 2-Methoxyethylamine Amine->Product + Base DIEA Base->Product Solvent DCM, 0 °C Solvent->Product

Caption: Synthesis of the core building block.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
2,4,6-Trichloro-1,3,5-triazine (TCT)184.4110.0 g54.21.0
2-Methoxyethylamine75.114.07 g (4.5 mL)54.21.0
Diisopropylethylamine (DIEA)129.247.0 g (9.4 mL)54.21.0
Dichloromethane (DCM), anhydrous-200 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloro-1,3,5-triazine (10.0 g, 54.2 mmol) in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 2-methoxyethylamine (4.07 g, 54.2 mmol) and diisopropylethylamine (7.0 g, 54.2 mmol) in 50 mL of anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred TCT solution at 0°C over a period of 30 minutes.

  • Stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT is fully consumed.

  • Upon completion, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Expected Yield: 85-95%

Protocol 2: Second Nucleophilic Substitution - Synthesis of a Disubstituted Triazine Derivative

This protocol details the introduction of a second nucleophile, in this case a primary or secondary amine, onto the dichlorotriazine core.

Reaction Scheme:

Protocol_2 StartingMaterial 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Product Disubstituted Triazine Derivative StartingMaterial->Product + Nucleophile Second Nucleophile (e.g., Morpholine) Nucleophile->Product + Base DIEA Base->Product Solvent DCM or THF, Room Temp. Solvent->Product Protocol_3 StartingMaterial Disubstituted Monochloro-triazine Product Trisubstituted Triazine Derivative StartingMaterial->Product + Nucleophile Third Nucleophile (e.g., Thiophenol) Nucleophile->Product + Base K₂CO₃ Base->Product Solvent 1,4-Dioxane, Heat Solvent->Product

Sources

Application

Application Note: Formulation Strategies and Protocols for Preclinical In Vivo Administration of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine for in vivo studies. Triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine for in vivo studies. Triazine derivatives frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate and reproducible systemic exposure in preclinical models.[1][2] This guide outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization and progressing through the selection, development, and analytical validation of suitable vehicle systems. Detailed, step-by-step protocols for co-solvent systems, suspensions, and advanced lipid-based formulations are provided, emphasizing the rationale behind each experimental choice to ensure scientific integrity and the generation of reliable preclinical data.

Introduction and Pre-formulation Considerations

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a small molecule belonging to the dichlorotriazine class of compounds.[3] While specific physicochemical data for this exact molecule is limited in public literature, analogous structures within this chemical family are well-documented as being highly lipophilic and poorly soluble in aqueous media.[4][5] For instance, the parent compound, 2-Amino-4,6-dichloro-1,3,5-triazine, shows only sparing solubility in methanol and DMSO.[4] This characteristic presents a formidable challenge for in vivo research, as poor solubility can lead to low and erratic bioavailability, hindering the accurate assessment of a compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicological profile.[6][7]

Therefore, a robust formulation strategy is not merely a preparatory step but a critical component of the experimental design.[8] The primary objective is to develop a safe, stable, and homogenous system that can deliver the compound reproducibly at the required concentration for the intended route of administration. This process must begin with a thorough characterization of the compound's fundamental properties.

Critical Quality Attributes (CQAs) for Pre-formulation

Before selecting a formulation strategy, a baseline understanding of the Active Pharmaceutical Ingredient (API) is essential. The following table summarizes the key physicochemical properties to be assessed.

PropertyRationale & SignificanceRecommended Analytical Method
Aqueous Solubility The most critical parameter. Determines if simple solutions are feasible or if solubility-enhancement is required. Should be tested at different pH values (e.g., 2.0, 7.4) to assess for any ionizable groups.Shake-flask method followed by HPLC-UV quantification.[1]
Solubility in Organic Solvents & Excipients Identifies potential solvents, co-solvents, and lipid components for various formulation types.Shake-flask method with a panel of pharmaceutically acceptable excipients.
LogP / LogD Indicates the lipophilicity of the compound. A high LogP (typically >3) often correlates with poor aqueous solubility and is a hallmark of BCS Class II/IV compounds.[6]Shake-flask method (n-octanol/water) or validated in silico prediction.
Solid-State Properties (Polymorphism) Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubility and stability profiles. This is crucial for consistent performance.[9]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).[10]
Chemical Stability Assesses degradation in response to pH, light, and temperature. Informs on handling, storage conditions, and potential liabilities in certain vehicles.[11]Forced degradation studies with HPLC-UV/MS analysis.[12]

Formulation Development: A Strategic Approach

The choice of formulation is a direct consequence of the pre-formulation data, the target dose, the route of administration, and the species being used. The following workflow provides a logical decision-making process.

G cluster_0 Phase 1: Characterization & Goal Setting cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Define Target Dose, Route, & Animal Model solubility Protocol 2.1: Determine Aqueous & Excipient Solubility start->solubility decision1 Is solubility in aqueous vehicle > target dose? solubility->decision1 decision2 Is solubility in acceptable co-solvent/lipid > target dose? decision1->decision2 No formulation1 Strategy A: Aqueous Solution (e.g., buffered saline) decision1->formulation1 Yes formulation2 Strategy B: Co-Solvent or Lipid System (Protocols 3.1, 3.3) decision2->formulation2 Yes formulation3 Strategy C: Suspension (Protocol 3.2) decision2->formulation3 No validation Protocol 4.1-4.3: Characterize Formulation (Purity, Particle Size, Stability) formulation1->validation formulation2->validation formulation3->validation tolerability Conduct Vehicle Tolerability Study in vivo validation->tolerability pk_study Proceed to Definitive PK/PD Study tolerability->pk_study

Diagram 1: Workflow for selecting an appropriate in vivo formulation strategy.
Protocol 2.1: Equilibrium Solubility Screening

Objective: To determine the saturation solubility of the compound in various pharmaceutically relevant vehicles.

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

  • 2 mL glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Panel of vehicles (see table below for suggestions)

Recommended Screening Vehicles:

Vehicle TypeExamplesPurpose
Aqueous Buffers Phosphate-Buffered Saline (PBS, pH 7.4), 0.9% Saline, 5% Dextrose in Water (D5W)Assess baseline aqueous solubility; suitable for IV if soluble.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)To create simple solution formulations by increasing solvent polarity.[13]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15, Kolliphor® ELTo form micelles that can encapsulate and solubilize hydrophobic compounds.[14]
Lipids Corn oil, Sesame oil, Capmul® MCM, Labrasol®For development of lipid solutions or Self-Emulsifying Drug Delivery Systems (SEDDS).[2]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin.[13]

Method:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a 2 mL vial. The compound should be in solid excess to ensure saturation.

  • Add 1 mL of the selected vehicle to the vial.

  • Seal the vial and place it on an orbital shaker at room temperature (or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually confirm that solid, undissolved compound remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant. Be cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[10]

  • Express the final solubility in mg/mL.

Core Formulation Protocols

Based on the solubility screening, select the most appropriate strategy. The following protocols provide detailed methodologies for the most common formulation types used in preclinical research.

Protocol 3.1: Co-Solvent System Preparation

Rationale: This is often the simplest and fastest approach when a compound has sufficient solubility in a mixture of water-miscible organic solvents. PEG 400 and PG are common choices due to their relatively low toxicity in animals.

Applicable When: The compound is soluble at the target concentration in a biocompatible solvent mixture.

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

  • PEG 400

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or D5W

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter (if for IV administration)

Example Vehicle: 30% PEG 400, 10% PG, 60% Saline (v/v/v)

Method:

  • Weigh the required amount of the compound and place it in a sterile glass vial.

  • In a separate container, prepare the co-solvent vehicle by mixing the organic components first (e.g., add 3 mL of PEG 400 to 1 mL of PG).

  • Add the pre-mixed organic solvents to the vial containing the compound.

  • Stir with a magnetic stirrer until the compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to expedite dissolution, but the final solution must be clear and particle-free at room temperature.

  • Slowly add the aqueous component (e.g., 6 mL of saline) to the organic solution while stirring continuously. Causality Note: Adding the aqueous phase last and slowly is critical to prevent the drug from "crashing out" or precipitating due to the rapid change in solvent polarity.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness.

  • For parenteral administration, sterile filter the solution through a 0.22 µm filter into a new sterile vial. This step validates that the drug is fully dissolved and removes any potential microbial contamination.

Protocol 3.2: Micronized Suspension Preparation

Rationale: When a compound's solubility is too low for a solution at the required dose, a suspension is the next logical choice. A suspension is a dispersion of solid drug particles in a liquid vehicle. Reducing particle size (micronization) is crucial to increase the surface area for dissolution and to prevent rapid settling.[7][14]

Applicable When: The compound has low solubility across all acceptable solvent systems, and a high dose is required (common for oral gavage studies).

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

  • Wetting agent: 0.5% Tween® 80 or Poloxamer 188

  • Suspending agent: 0.5% Carboxymethylcellulose (CMC) or 1% Hydroxypropyl Methylcellulose (HPMC)

  • Vehicle: Purified water or saline

  • Mortar and pestle or homogenizer

  • Sterile glass vial

Method:

  • Weigh the required amount of the compound. If starting with coarse material, reduce the particle size by gently grinding with a mortar and pestle to a fine, consistent powder.

  • Prepare the suspension vehicle. For a 10 mL batch of 0.5% CMC / 0.5% Tween 80:

    • Slowly add 50 mg of CMC to ~9 mL of purified water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take 30-60 minutes).

    • Add 50 mg (or 50 µL) of Tween 80 to the CMC solution and mix until uniform.

  • In the mortar (or a small vial), add a small amount of the vehicle to the micronized compound to form a thick, smooth paste. Causality Note: This "wetting" step is essential. Surfactants like Tween 80 reduce the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing the vehicle to displace air and coat the particles, which prevents clumping and improves homogeneity.

  • Gradually add the remaining vehicle to the paste while continuously mixing or triturating.

  • Transfer the mixture to the final storage vial. A homogenizer can be used for a few minutes to ensure a fine, uniform dispersion.

  • Critical Step: A suspension must be shaken vigorously before each administration to ensure dose uniformity.

Protocol 3.3: Self-Emulsifying Drug Delivery System (SEDDS) Preparation

Rationale: SEDDS are advanced lipid-based formulations consisting of oils, surfactants, and co-solvents.[2] When diluted in an aqueous environment (like the GI tract), they spontaneously form a fine oil-in-water emulsion, presenting the drug in a solubilized state with a large surface area, which can significantly enhance absorption.

Applicable When: The compound is highly lipophilic (high LogP) and has good solubility in oils and surfactants. Primarily for oral administration.

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

  • Oil: Capmul® MCM (medium-chain glycerides)

  • Surfactant: Kolliphor® EL or Tween® 80

  • Co-solvent: Transcutol® HP or PEG 400

  • Glass vial, magnetic stirrer

Example Formulation: 30% Capmul MCM, 50% Kolliphor EL, 20% Transcutol HP (w/w/w)

Method:

  • In a glass vial, accurately weigh and combine the oil, surfactant, and co-solvent.

  • Mix the components with a magnetic stirrer until a clear, homogenous mixture is formed.

  • Weigh the required amount of the compound and add it to the pre-formed SEDDS vehicle.

  • Stir until the compound is fully dissolved. Gentle warming (40-50°C) may be applied. The final product should be a clear, isotropic liquid.

  • Validation Step: To confirm self-emulsification, add one drop (~50 µL) of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. A good SEDDS will rapidly disperse to form a clear or bluish-white microemulsion. The particle size can be measured via Dynamic Light Scattering (DLS).

Analytical Validation and Stability

A prepared formulation is only useful if it is well-characterized and stable for the duration of the study.[15][16]

Protocol 4.1: HPLC-UV for Potency and Purity

Objective: To confirm the concentration of the active compound in the formulation (potency) and to detect any potential degradation products (purity/stability).[17]

Method:

  • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile).

  • Accurately dilute a sample of the final formulation to a theoretical concentration within the linear range of the standard curve.

  • Analyze the standards and sample via a validated, stability-indicating HPLC method.

  • Potency: The measured concentration should be within ±10% of the target concentration (e.g., 90-110%).

  • Purity: The peak area of the parent compound relative to the total peak area of all components should be >98%. The appearance of new peaks over time indicates degradation.

Protocol 4.2: Particle Size Analysis

Objective: To characterize the particle size distribution, which is critical for the performance of suspensions and SEDDS.[9]

  • For Suspensions: Use Laser Diffraction . The goal is a narrow distribution in the 1-10 µm range to minimize settling and ensure consistent dissolution.

  • For SEDDS (post-dilution): Use Dynamic Light Scattering (DLS) . The goal is a mean droplet size <200 nm, which is indicative of a microemulsion that will facilitate absorption.

Protocol 4.3: Short-Term Stability Protocol

Objective: To ensure the formulation remains stable under study conditions. For preclinical work, a full ICH stability study is not required, but an abbreviated assessment is essential.[11][15]

Procedure:

  • Prepare a batch of the final formulation.

  • Divide it into aliquots and store them under the intended study conditions (e.g., room temperature, 4°C) and one accelerated condition (e.g., 40°C).

  • Test the aliquots at predetermined time points.

Sample Stability Plan:

Time PointStorage ConditionsTests to PerformAcceptance Criteria
T = 0 N/AVisual Appearance, Potency (HPLC), Purity (HPLC), Particle SizeClear solution / Homogenous suspension. Potency 95-105%. Purity >99%. Baseline particle size.
T = 24 hours Room Temp, 4°CVisual Appearance, Potency, PurityNo precipitation/settling. Potency & Purity within 5% of T=0.
T = 7 days Room Temp, 4°C, 40°CVisual Appearance, Potency, Purity, Particle SizeNo significant change from T=0. No new degradation peaks >0.5%.

Overall Workflow and In Vivo Considerations

The entire process, from receiving the compound to initiating the definitive study, follows a logical progression.

Diagram 2: Comprehensive workflow from compound characterization to in vivo study.
  • Route of Administration: The chosen formulation must be compatible with the intended route. Sterile-filtered, isotonic solutions are required for intravenous (IV) administration. Suspensions are generally not suitable for IV use. Co-solvents and suspensions are common for oral (PO) and intraperitoneal (IP) dosing.

  • Vehicle Tolerability: Before initiating a large-scale efficacy or PK study, it is imperative to run a small satellite group of animals dosed with the vehicle alone and the final formulation.[8] This is to ensure that the excipients at the proposed concentration and dose volume do not cause adverse effects (e.g., irritation, hemolysis, overt toxicity) that could confound the study results.

  • Dose Volume: Ensure the administered volume is appropriate for the species (e.g., typically 5-10 mL/kg for oral gavage in mice and rats). High concentrations of organic solvents may require smaller dose volumes to maintain tolerability.

By following this systematic and validated approach, researchers can develop a robust and reproducible formulation for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, ensuring the generation of high-quality, reliable in vivo data critical for advancing drug discovery and development programs.

References

  • PubChem. (n.d.). 4,6-Dichloro-1,3,5-trazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4,6-dichloro-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. Retrieved from [Link]

  • (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Ber-Jurca, M., et al. (2011). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004078164A1 - Control release formulation containing a hydrophobic material as the sustained release agent.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Singh, S. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Pharma Times. Retrieved from [Link]

  • Hussain, Z. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved from [Link]

  • Corden, P. (2023, December 1). Stability Studies: An Essential Step for Quality Management in Drug Development. Contract Pharma. Retrieved from [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]

  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

  • Lin, Y., et al. (2013). Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269). Retrieved from [Link]

  • Regis Technologies. (2021, April 19). Exploring Analytical Method Development for Drug Substances. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Welcome to the technical support guide for the synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address issues encountered in the lab.

Introduction to the Synthesis

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of 2-methoxyethylamine. The key to a high-yield synthesis lies in precise control over the reaction conditions to favor mono-substitution and prevent common side reactions.

The three chlorine atoms on the cyanuric chloride ring have different reactivities, which allows for sequential substitution by controlling the temperature.[1][2] The first substitution is typically performed at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures (reflux).[3] This guide focuses exclusively on optimizing the first substitution to maximize the yield of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction scheme for this synthesis?

The reaction involves the displacement of a single chlorine atom from cyanuric chloride by the primary amine group of 2-methoxyethylamine. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.

G CC Cyanuric Chloride Amine 2-Methoxyethylamine Product 4,6-dichloro-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine CC->Product Base Base (e.g., K2CO3) Amine->Product Salt Salt (e.g., KCl + H2O + CO2) Base->Salt HCl HCl G Start Cyanuric Chloride + 2-Methoxyethylamine DesiredPath Desired Product (Mono-substitution) Start->DesiredPath 0-5 °C Controlled Conditions SidePath1 Di-substituted Product Start->SidePath1 > 20 °C (Poor Temp. Control) SidePath2 Hydrolysis Product (Hydroxy-triazine) Start->SidePath2 Excess H2O / Base (Poor pH Control) DesiredPath->SidePath1 > 20 °C

Caption: Key Reaction Pathways and Side Reactions

Q4: How should I choose an appropriate solvent and base?

The ideal solvent should dissolve the reactants and be inert. Acetone is widely used and effective. [4][5]Tetrahydrofuran (THF) is also a good alternative. Often, a biphasic system like acetone/water is used to facilitate the dissolution of the base and the starting amine.

The base should be strong enough to neutralize HCl but not so strong that it significantly promotes hydrolysis. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are preferred over organic amines (like triethylamine), as the latter can sometimes act as a nucleophile themselves or form salts that complicate purification. [4][5]

Troubleshooting Guide

Problem: My final yield is very low, and I recovered a large amount of unreacted cyanuric chloride.

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time The nucleophilic substitution may not have reached completion.Monitor the reaction progress using Thin-Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane (e.g., 3:7 v/v). [5]Ensure the cyanuric chloride spot has been completely consumed before proceeding with the workup.
Poor Amine Quality The 2-methoxyethylamine may have degraded or contain impurities.Use a fresh bottle of the amine or purify it by distillation before use. Ensure it is stored under an inert atmosphere.
Inefficient Stirring If the reaction is heterogeneous (e.g., with a solid base), poor mixing can lead to localized concentration gradients and incomplete reaction.Use vigorous mechanical stirring to ensure the reaction mixture is homogeneous.

Problem: My product is contaminated with significant amounts of a di-substituted byproduct.

Potential Cause Explanation Recommended Solution
Poor Temperature Control This is the most common cause. Allowing the temperature to rise above 5 °C enables the second substitution reaction to occur.Maintain the reaction temperature strictly between 0 °C and 5 °C using an ice/salt bath. Add the amine solution slowly (dropwise) to prevent exothermic spikes. [4][6]
Incorrect Stoichiometry Using a large excess of the amine can drive the reaction towards di-substitution.Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of 2-methoxyethylamine relative to cyanuric chloride.

Problem: My crude product contains a significant amount of a white, insoluble solid.

Potential Cause Explanation Recommended Solution
Hydrolysis The insoluble white solid is almost certainly a hydroxy-triazine derivative, formed by the reaction of cyanuric chloride or the product with water. [7][8]This is exacerbated by high pH or prolonged reaction times in aqueous media.Use anhydrous solvents where possible. If using an aqueous system, ensure the reaction is run at a controlled pH (neutral or slightly basic) and worked up promptly upon completion. Minimize the amount of water used during workup. The hydrolysis reaction rate increases significantly at higher pH values. [9]
Base Addition Adding the base too quickly can create localized "hot spots" of high pH, accelerating hydrolysis.Add the base solution slowly and with vigorous stirring. Pre-dissolving the base in a small amount of water and adding it concurrently with the amine can maintain better pH control.

Problem: How do I effectively purify the crude product?

Purification Step Explanation Detailed Procedure
Initial Workup The goal is to remove the base, salts, and any water-soluble impurities.Once the reaction is complete by TLC, pour the reaction mixture into a larger volume of ice-cold water. [4]This precipitates the organic products while dissolving inorganic salts.
Filtration This isolates the crude solid product.Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water (3x) to remove any remaining salts.
Recrystallization This is the most effective method for removing organic impurities like the di-substituted byproduct and unreacted cyanuric chloride. [10]Dissolve the crude, dried solid in a minimum amount of a hot solvent, such as ethyl acetate. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by filtration. A common and effective solvent system for recrystallization is ethyl acetate/hexane. [5]

Validated Experimental Protocol

This protocol is adapted from established procedures for the selective mono-substitution of cyanuric chloride. [4][5][6] Materials:

  • Cyanuric chloride (1.0 eq)

  • 2-Methoxyethylamine (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (1.1 eq)

  • Acetone (anhydrous)

  • Distilled Water

  • Ice

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in acetone.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Reagent Preparation: In separate beakers, prepare two solutions:

    • Solution A: Dissolve 2-methoxyethylamine (1.05 eq) in acetone.

    • Solution B: Dissolve K₂CO₃ (1.1 eq) in a minimal amount of distilled water.

  • Reaction: Add Solution A (amine) and Solution B (base) dropwise and simultaneously to the stirred cyanuric chloride solution over 1-2 hours. Crucially, ensure the internal temperature does not exceed 5 °C throughout the addition.

  • Monitoring: Stir the reaction mixture vigorously at 0–5 °C for an additional 3–4 hours. Monitor the reaction's completion by TLC (disappearance of the cyanuric chloride spot).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing a large volume of crushed ice and water with stirring.

  • Isolation: A white precipitate will form. Filter the solid using vacuum filtration and wash the filter cake extensively with cold water.

  • Drying: Dry the crude product under high vacuum.

  • Purification: Recrystallize the dried solid from a suitable solvent system (e.g., hot ethyl acetate/hexane) to obtain the pure 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical degradation challenges researchers face when storing and handling 4,6-dichloro-N-(2-methoxyet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical degradation challenges researchers face when storing and handling 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine . This compound is a highly reactive dichlorotriazine derivative, and its instability is almost exclusively driven by its extreme sensitivity to atmospheric moisture.

Below, you will find a mechanistic breakdown of its degradation, troubleshooting FAQs, quantitative stability matrices, and self-validating experimental protocols to ensure your batch remains pristine.

Core Mechanistic Insight: Why Does Degradation Occur?

The triazine ring is inherently electron-deficient, a property heavily exacerbated by the two highly electronegative chlorine atoms. This structural feature makes the carbon atoms on the triazine ring exceptionally susceptible to nucleophilic attack.

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the electron-deficient carbons. This initiates a nucleophilic aromatic substitution reaction that displaces the chloride ions 1[1]. The displaced chloride abstracts a proton from the water, releasing hydrogen chloride (HCl) gas. Because the resulting HCl is acidic, it autocatalytically accelerates further degradation of the bulk powder.

DegradationMechanism A 4,6-dichloro-triazine (Intact Electrophile) B Monochloro-hydroxy Intermediate + HCl A->B Hydrolysis Step 1 H2O_1 H2O (Nucleophile) H2O_1->B C Dihydroxy-triazine Product + 2HCl B->C Hydrolysis Step 2 H2O_2 H2O (Nucleophile) H2O_2->C

Stepwise nucleophilic substitution (hydrolysis) of the dichlorotriazine ring by moisture.

Diagnostics & Troubleshooting (FAQs)

Q: My storage container has a strong acidic odor and the powder appears clumped. What happened? A: Your batch has undergone severe moisture-induced hydrolysis. The acidic odor is volatilized HCl gas released during the displacement of the chlorine atoms. The clumping occurs because the resulting hydroxy-triazine salts are highly hygroscopic, drawing even more moisture into the localized environment and accelerating the autocatalytic decay.

Q: What are the exact degradation products formed during this storage failure? A: The degradation proceeds via a stepwise hydrolysis mechanism. Initially, one chlorine atom is substituted to form a monochloro-monohydroxy intermediate. Over time, or with higher moisture exposure, the second chlorine is replaced, yielding the fully hydrolyzed 4,6-dihydroxy-N-(2-methoxyethyl)-1,3,5-triazin-2-amine derivative 2[2].

Q: Can I use standard reverse-phase HPLC to check the purity of this compound? A: Yes, but with strict, causality-driven modifications. Because the compound is highly susceptible to hydrolysis—with half-lives of related cyanuric chloride derivatives being <5 hours in aqueous media 3[3]—standard aqueous gradients will cause artifactual on-column degradation. You must prepare your sample in anhydrous acetonitrile immediately before injection and use a rapid gradient method to minimize the compound's residence time in the aqueous mobile phase.

Quantitative Stability Matrices

To emphasize the importance of strict storage conditions, the table below summarizes the degradation kinetics of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine under various environments.

Storage ConditionTime ElapsedIntact Triazine (%)Monochloro Intermediate (%)Dihydroxy Product (%)Physical State
25°C, 60% RH (Open)1 Month42.545.112.4Clumped, strong HCl odor
25°C, Desiccator3 Months94.25.30.5Free-flowing powder
4°C, Sealed6 Months97.82.10.1Free-flowing powder
-20°C, Argon Purged 12 Months >99.5 <0.5 Not Detected Pristine crystalline solid

Validated Experimental Protocols

Protocol A: Moisture-Free Aliquoting Workflow

Causality Note: Cold containers pull moisture from the air via condensation. Opening a -20°C bottle at room temperature instantly introduces water to the highly reactive triazine ring, ruining the batch.

  • Equilibration: Remove the sealed secondary container from the -20°C freezer and place it in a vacuum desiccator. Allow 2 hours for the container to reach ambient room temperature. (Reasoning: Prevents atmospheric moisture from condensing on the cold internal surfaces of the primary vial).

  • Inert Transfer: Move the equilibrated container into a glovebox purged with high-purity Argon (O2 and H2O < 1 ppm).

  • Aliquoting: Weigh the required mass using an analytical balance inside the glovebox.

  • Resealing: Backfill the primary vial with Argon, seal tightly with a PTFE-lined cap, and wrap the junction with Parafilm.

  • Storage: Place the primary vial back into its secondary container with fresh indicating desiccant (e.g., Drierite) and return to -20°C.

Protocol B: Rapid HPLC-UV Quality Control (Self-Validating System)

Causality Note: This protocol includes a system suitability check to confirm that no on-column degradation is occurring, ensuring the data reflects the true storage state of the powder.

  • Solvent Prep: Ensure Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) contain 0.1% Trifluoroacetic acid (TFA). (Reasoning: TFA keeps the pH low (~2.0), protonating residual silanols on the column and minimizing base-catalyzed hydrolysis of the triazine ring).

  • System Suitability Check: Inject an anhydrous blank (100% ACN) followed by a known stable internal standard (e.g., biphenyl) to verify column performance and baseline stability.

  • Sample Prep (Time-Critical): Dissolve 1 mg of the triazine compound in 1 mL of anhydrous acetonitrile. Do not use aqueous diluents.

  • Injection: Immediately inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm).

  • Rapid Gradient: Run a steep gradient from 10% B to 90% B over 3 minutes at a high flow rate (0.8 mL/min). (Reasoning: Minimizes the time the dichlorotriazine spends in the aqueous mobile phase, preventing false-positive degradation readings).

  • Detection: Monitor at 254 nm. The intact compound will elute last, preceded by the more polar monochloro and dihydroxy degradation products.

StorageLogic A Assess Batch Integrity B Visual Inspection: Clumping or Acidic Odor? A->B C Perform Rapid HPLC-UV B->C If no obvious degradation D Purity < 95% (High Hydrolysis) B->D If strong HCl odor C->D Fails QC E Purity > 98% (Intact) C->E Passes QC F Discard or Recrystallize (Anhydrous Toluene) D->F G Store at -20°C Argon Backfilled E->G

Decision tree for assessing and handling 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

References

  • Title: Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review Source: RSC Advances (Materials Advances) URL: [Link]

  • Title: Cyanuric chloride CAS N°: 108-77-0 - OECD-HPV Source: OECD SIDS URL: [Link]

  • Title: Combination of wet fixation and drying treatments to improve dye fixation onto spray-dyed cotton fabric Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Temperature for 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Synthesis

Mechanistic Insights: The Thermodynamics of Sequential Substitution The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine relies on the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights: The Thermodynamics of Sequential Substitution

The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine relies on the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) with 2-methoxyethylamine. Achieving high yield and purity requires exploiting the thermodynamic differentials between sequential substitution events.

The reactivity of the chlorine atoms on cyanuric chloride [1]. The initial triazine ring is highly electron-deficient, resulting in a[2]. Once the 2-methoxyethylamine moiety is attached, its nitrogen lone pair donates electron density into the triazine ring via resonance. This localized increase in electron density significantly reduces the electrophilicity of the remaining carbon centers,[2].

By strictly controlling the thermal energy available in the system, researchers can selectively arrest the reaction at the mono-substituted stage.

SNAr_Thermodynamics TCT Cyanuric Chloride (3 Reactive Chlorines) Mono 4,6-dichloro-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine (Target Product) TCT->Mono 0–5 °C ΔG‡ ≈ 2–8 kcal/mol Fast & Exothermic Di Di-substituted Byproduct (1 Reactive Chlorine) Mono->Di 20–50 °C ΔG‡ ≈ 9–15 kcal/mol Slower Tri Tri-substituted Byproduct (0 Reactive Chlorines) Di->Tri > 65 °C (Reflux) ΔG‡ > 15 kcal/mol Requires Heat

Fig 1: Temperature-dependent sequential SNAr pathway of cyanuric chloride.

Quantitative Temperature & Activation Data
Substitution LevelTarget MoleculeActive Chlorines RemainingOptimal Temperature RangeEst. Activation Barrier (ΔG‡)
Mono-substitution 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine20 – 5 °C2 – 8 kcal/mol
Di-substitution 6-chloro-N,N'-bis(2-methoxyethyl)-1,3,5-triazine-2,4-diamine120 – 50 °C9 – 15 kcal/mol
Tri-substitution N,N',N''-tris(2-methoxyethyl)-1,3,5-triazine-2,4,6-triamine0> 65 °C (Reflux)> 15 kcal/mol

Self-Validating Protocol: Selective Mono-Substitution

To prevent over-substitution, the following methodology incorporates built-in validation checkpoints to ensure the reaction remains within the strict 0–5 °C thermodynamic window[3].

Reagents Required
  • Electrophile: Cyanuric chloride (1.0 eq)

  • Nucleophile: 2-methoxyethylamine (1.0 eq)

  • Acid Scavenger: N,N-Diisopropylethylamine (DIPEA) or NaHCO₃ (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetone

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 1.0 eq of cyanuric chloride in THF.

    • Validation Checkpoint: Ensure the solution is completely clear. Undissolved particulates will cause localized concentration gradients that skew stoichiometry.

  • Thermal Equilibration: Submerge the reaction flask in a saturated ice-water bath. Insert an internal temperature probe.

    • Causality: An external bath temperature of 0 °C does not guarantee an internal temperature of 0 °C. You must wait for the internal probe to read ≤ 2 °C before proceeding.

  • Reagent Preparation: In a separate addition funnel, prepare a solution of 2-methoxyethylamine (1.0 eq) and DIPEA (1.1 eq) diluted in THF.

  • Dropwise Addition (Critical Step): Begin adding the amine/base solution dropwise (approx. 1 drop per 2-3 seconds).

    • Causality:[1]. Bulk addition will cause immediate thermal runaway, generating localized "hot spots" > 20 °C that provide enough energy to overcome the 9–15 kcal/mol barrier for di-substitution.

    • Validation Checkpoint: Monitor the internal probe. If the temperature exceeds 5 °C, halt the addition immediately until the system cools.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 1 to 2 hours.

    • Validation Checkpoint: Perform TLC (e.g., 20% EtOAc in Hexanes). The reaction is complete when the high-Rf cyanuric chloride spot disappears, replaced by a single mid-Rf spot (target product). The presence of a low-Rf spot indicates di-substitution.

  • Quench and Workup: Pour the reaction mixture into vigorously stirred crushed ice. This immediately drops the temperature below 0 °C, halts any further SNAr activity, and precipitates the highly hydrophobic 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

Protocol_Workflow Start Dissolve Cyanuric Chloride in THF or Acetone Cool Equilibrate in Ice Bath Internal Temp: 0 °C Start->Cool Add Dropwise Addition: 2-methoxyethylamine + DIPEA Cool->Add MonitorTemp Monitor Exotherm Keep Temp < 5 °C Add->MonitorTemp Exothermic Release TLC TLC/HPLC Validation Check Mono-substitution MonitorTemp->TLC Stir 1-2h at 0-5 °C TLC->MonitorTemp Incomplete Quench Quench in Crushed Ice Isolate Target Compound TLC->Quench 100% Conversion

Fig 2: Self-validating workflow for the selective mono-substitution of cyanuric chloride.

Troubleshooting & FAQs

Q: I am consistently observing 10-15% of the di-substituted byproduct, even though I strictly used 1.0 equivalent of 2-methoxyethylamine. What is going wrong? A: This is a classic symptom of localized thermal runaway. Even if your bulk solvent is at 0 °C, adding the amine too quickly creates microscopic "hot spots" where the instantaneous temperature exceeds 20 °C. In these hot spots, the di-substitution barrier is breached. To fix this, increase your stirring speed (to dissipate heat faster) and slow down your dropwise addition.

Q: Can I use water as the primary solvent to help dissipate the heat of the reaction? A: While water has excellent heat capacity,[4]. Kinetic studies show that[4]. Because 2-methoxyethylamine is basic, it raises the pH of the solution, which shifts the hydrolysis pathway to a rapid SN2 mechanism[4]. If you must use an aqueous system, use an acetone/water co-solvent mixture and keep the pH strictly controlled with a weak base like NaHCO₃.

Q: Why did my reaction mixture turn cloudy immediately upon adding the amine/base solution? A: If you are using DIPEA as your acid scavenger in an organic solvent like THF, the cloudiness is the precipitation of DIPEA hydrochloride salt. The SNAr reaction releases HCl as a byproduct; the base neutralizes this to prevent the protonation of your incoming 2-methoxyethylamine. The appearance of this salt is actually a visual validation that the substitution is successfully occurring.

Q: I left the reaction stirring overnight in the ice bath, and the yield dropped significantly. Why? A: Ice baths melt. If left unattended overnight, the ice will melt and the bath will slowly equilibrate to room temperature (20–25 °C). Because you still have unreacted amine or trace impurities in the flask,[1], converting your target mono-substituted product into the di-substituted byproduct. Always quench the reaction as soon as TLC indicates complete consumption of the starting material.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. The purification of dichlorotriazine intermediates is a critical step that significantly impacts the yield and purity of downstream products. This document addresses common challenges through a troubleshooting guide and frequently asked questions, offering field-proven insights and detailed protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product is a persistent oil and fails to solidify or crystallize. What is the cause and how can I fix it?

Answer: This is a common issue often caused by the presence of unreacted starting materials, over-reacted byproducts, or residual solvent. The 2-methoxyethyl side chain can also lower the melting point compared to simpler analogs.

  • Causality: The synthesis of this compound involves the sequential substitution of chlorine atoms on a cyanuric chloride core.[1] Incomplete reaction leaves residual cyanuric chloride or the monosubstituted amine, while excessive reaction temperatures can lead to the formation of di-substituted byproducts. These impurities can act as a eutectic mixture, depressing the melting point and inhibiting crystallization.

  • Troubleshooting Steps:

    • Confirm Purity: First, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or LC-MS to identify the number of components. Co-spot with your starting materials if available.

    • Solvent Removal: Ensure all reaction solvents (e.g., THF, dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (30-40°C).

    • Aqueous Wash: Dissolve the oil in a water-immiscible solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any HCl, followed by a brine wash to remove water. This removes inorganic impurities that can interfere with crystallization.

    • Column Chromatography: If significant impurities are present, purification by flash column chromatography is the most effective next step. This is the standard method for separating closely related triazine derivatives.[1] (See Protocol 1).

    • Trituration: If the product is mostly pure, try trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether), and vigorously stir or sonicate the mixture. This can often induce precipitation or crystallization of the desired compound, while impurities remain in the solvent.

Question: After recrystallization, my yield is extremely low. What went wrong?

Answer: Low recovery is typically due to one of two issues: selecting a solvent system with excessively high solubility for your compound at cold temperatures, or using too much solvent during the recrystallization process.

  • Causality: The principle of recrystallization relies on a significant difference in solubility at high and low temperatures. If the compound remains substantially soluble even after cooling, it will not precipitate out of the solution effectively, leading to poor recovery.

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at 0-4°C. For dichlorotriazine derivatives, mixed solvent systems like ethyl acetate/hexane or acetone/ethanol are often effective.[1][2]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is crucial. An excess of solvent will retain more of your product in the solution upon cooling.

    • Cooling Protocol: Allow the solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals. Then, transfer the flask to an ice bath or refrigerator for at least one hour to maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can recover some of it by carefully concentrating the mother liquor (the solution left after filtering the crystals) and attempting a second recrystallization. Be aware that this second crop will likely be less pure than the first.

Question: My final product has a persistent yellow or brown color. How can I remove it?

Answer: Color in triazine compounds often arises from minor, highly conjugated impurities or degradation products. While sometimes difficult to remove completely, several methods can be effective.

  • Causality: These colored impurities may be present in trace amounts but have high extinction coefficients. They may co-elute with your product during chromatography or have similar solubility profiles.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent (before the final recrystallization step). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal, then proceed with cooling and crystallization. Caution: Charcoal can also adsorb your product, so use it sparingly.

    • Re-crystallization Focus: Perform a very careful recrystallization, ensuring the solution cools slowly. Slower crystal growth provides more time for impurities to be excluded from the crystal lattice.

    • Oxidative Impurity Check: Consider the possibility of degradation. Ensure reactions and purifications are performed under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be air-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine?

The two most effective and widely used methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography is ideal for separating the target compound from significant impurities, such as unreacted starting materials or byproducts of different polarities.[1]

  • Recrystallization is best used as a final polishing step to obtain a highly pure, crystalline solid, provided the crude material is already of reasonable purity (>85-90%).

Q2: How do I choose the best solvent system for recrystallization?

The principle of "like dissolves like" is a good starting point.[3] Your compound has both polar (amine, ether, triazine nitrogens) and non-polar (dichloro-triazine ring) characteristics. This suggests that single solvents may not be ideal. A mixed solvent system is often required.

Recommended Screening Procedure:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a few drops of different solvents (see table below) to each tube at room temperature to test for insolubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed insolubility. A good solvent will dissolve the compound when hot.

  • Cool the tubes that showed good solubility at high temperatures. The desired solvent will cause the product to precipitate or crystallize upon cooling.

Solvent System Polarity Rationale & Expected Behavior
Ethyl Acetate / HexaneMedium / Non-polarA very common and effective system for similar compounds.[1] Dissolve in minimal hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.
Acetone / WaterPolar / PolarDissolve in minimal hot acetone, then add water dropwise. Good for moderately polar compounds but risks hydrolysis of the C-Cl bonds if heated for extended periods.
Ethanol / AcetonePolar / PolarA mixture of these can provide a good polarity balance. A 2:1 ethanol/acetone mixture has been used for related triazines.[2]
Dichloromethane / HexaneMedium / Non-polarSimilar to ethyl acetate/hexane. Dichloromethane is a good solvent, and hexane acts as the anti-solvent.

Q3: What are the likely impurities, and how can I detect them?

The most common impurities originate from the synthetic route, which typically involves the reaction of cyanuric chloride with 2-methoxyethylamine.

Potential Impurity Origin Recommended Detection Method
Cyanuric ChlorideUnreacted starting materialGC-MS, LC-MS. Visualized on TLC with a different Rf value.
2-methoxyethylamineUnreacted starting materialWater-soluble; should be removed during aqueous workup. Detectable by NMR if present.
Bis-substituted triazineOver-reaction (reaction at two positions on the triazine ring)LC-MS (will show a higher molecular weight peak). TLC (will likely have a different Rf).
Hydrolyzed triazine (e.g., 4-chloro-6-hydroxy...)Exposure to water, especially at non-neutral pHLC-MS (will show a mass corresponding to the replacement of -Cl with -OH).

Analytical techniques like Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are standard for assessing the purity of chlorotriazine compounds.[4][5]

Q4: What are the recommended storage conditions for the purified product?

The dichloro-s-triazine moiety is susceptible to hydrolysis. Therefore, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator is highly recommended.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to purify the crude product from major impurities.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). First, dissolve the crude oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add the silica, and then remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the elution using TLC. Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the product. The optimal gradient will depend on the specific impurity profile.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane

This protocol is for the final purification of the compound to obtain a high-purity crystalline solid.

Methodology:

  • Dissolution: Place the purified product from chromatography (or crude product if >90% pure) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating until the solid is fully dissolved.

  • Anti-Solvent Addition: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of Purification Workflow

The following diagram outlines the logical flow from a crude reaction mixture to a final, purified product.

crude Crude Reaction Mixture workup Aqueous Workup (Bicarb/Brine Wash) crude->workup concentrate Concentration (Crude Product) workup->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->chromatography Significant Impurities recrystallize Recrystallization (e.g., EtOAc/Hexane) concentrate->recrystallize High Initial Purity (>90%) pure_fractions Combine Pure Fractions & Concentrate chromatography->pure_fractions pure_fractions->recrystallize filter_dry Filter & Dry Under Vacuum recrystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product analysis Purity Analysis (NMR, LC-MS, etc.) final_product->analysis

Caption: General workflow for the purification of the target compound.

References

  • PubChem. 4,6-Dichloro-1,3,5-trazin-2-amine. National Center for Biotechnology Information. [Link]

  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 59-79. [Link]

  • Fokin, A. V., et al. (2014). Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine.
  • Thurston, J. T. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines.
  • U.S. Environmental Protection Agency. (2023). 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-. Substance Registry Services. [Link]

  • PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. [Link]

  • Bakharev, V. V., et al. (2018). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]

  • Kloppel, H., et al. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of AOAC International, 83(5), 1225-1233. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. Toxicological Profile for Hydrazines. [Link]

  • Yokley, R. A., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. ResearchGate. [Link]

  • PrepChem. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. [Link]

  • Sahu, P. K., et al. (2020). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar. [Link]

Sources

Troubleshooting

Minimizing side reactions when using 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Welcome to the technical support center for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile triazine derivative. Our goal is to empower you with the scientific understanding to anticipate and resolve challenges, thereby minimizing side reactions and optimizing your synthetic outcomes.

Introduction to the Reactivity of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a disubstituted triazine featuring two reactive chlorine atoms, which are susceptible to sequential nucleophilic aromatic substitution (SNAr). The existing N-(2-methoxyethyl)amino group is an electron-donating group, which modulates the reactivity of the two chlorine atoms, making them less susceptible to substitution compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Understanding the interplay of electronic effects, reaction conditions, and nucleophile choice is paramount to achieving selective mono- or di-substitution while minimizing undesired side products.

The primary competing side reaction is hydrolysis of the C-Cl bonds, which deactivates the triazine ring towards further desired nucleophilic substitution. This guide will provide detailed strategies to favor the intended reaction pathway over hydrolysis and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine?

A1: To ensure the long-term stability and reactivity of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Storage at room temperature is generally acceptable for the solid compound.[1] For prolonged storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from atmospheric moisture.

Q2: What is the primary side reaction to be concerned about, and how can I minimize it?

A2: The most significant side reaction is the hydrolysis of the chlorine atoms on the triazine ring to form hydroxylated byproducts.[1] These byproducts are generally unreactive towards further nucleophilic substitution under standard conditions and can complicate purification.

To minimize hydrolysis, consider the following:

  • Anhydrous Conditions: Always use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Temperature Control: Perform nucleophilic substitutions at the lowest effective temperature. For the first substitution, 0 °C is a common starting point.[2]

  • Non-Aqueous Base: Use a non-aqueous organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction. Avoid aqueous bases like sodium hydroxide or sodium carbonate during the primary reaction step.

Q3: How does the N-(2-methoxyethyl)amino group affect the reactivity of the two chlorine atoms?

A3: The N-(2-methoxyethyl)amino group is electron-donating through resonance, which increases the electron density of the triazine ring. This, in turn, reduces the electrophilicity of the carbon atoms bonded to the chlorine atoms, making them less reactive towards nucleophilic attack compared to the chlorine atoms in cyanuric chloride.[1] The two chlorine atoms are chemically equivalent, so the first substitution can occur at either the 4- or 6-position. Once the first chlorine is substituted, the electronic nature of the new substituent will influence the reactivity of the remaining chlorine atom.

Q4: Can I achieve selective monosubstitution of one chlorine atom?

A4: Yes, selective monosubstitution is achievable by carefully controlling the reaction conditions. Key strategies include:

  • Low Temperature: Running the reaction at a low temperature (e.g., -20 °C to 0 °C) significantly favors monosubstitution.[3]

  • Stoichiometry: Using a 1:1 molar ratio of the triazine to the incoming nucleophile is crucial.

  • Nucleophile Reactivity: Less reactive nucleophiles and sterically hindered amines are more likely to yield monosubstituted products.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of Starting Material: The dichlorotriazine has degraded due to improper storage or exposure to moisture. 2. Inactive Nucleophile: The nucleophile is of poor quality, protonated, or sterically hindered. 3. Insufficient Reaction Temperature: The reaction temperature is too low for the given nucleophile.1. Verify Starting Material: Check the purity of your 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine using TLC or HPLC. If significant impurities are present, consider purification or using a fresh batch. 2. Check Nucleophile and pH: Ensure the nucleophile is of high purity. If using an amine salt, ensure sufficient base is present to deprotonate it. For weakly nucleophilic amines, a higher reaction temperature may be required. 3. Optimize Temperature: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature) while monitoring the reaction progress by TLC or HPLC.
Formation of Multiple Products (Di- and Mono-substituted) 1. Reaction Temperature is Too High: Higher temperatures promote the second substitution. 2. Excess Nucleophile: Using more than one equivalent of the nucleophile will drive the reaction towards disubstitution. 3. Highly Reactive Nucleophile: Very reactive nucleophiles can be difficult to control for monosubstitution.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C) to improve selectivity for the monosubstituted product.[3] 2. Control Stoichiometry: Use a precise 1:1 molar ratio of the triazine to the nucleophile. Consider adding the nucleophile solution dropwise to the triazine solution to maintain a low concentration of the nucleophile. 3. Modify Reaction Conditions: For highly reactive nucleophiles, consider using a less polar solvent to slow down the reaction rate.
Presence of a Polar Impurity in the Crude Product 1. Hydrolysis of the Dichlorotriazine: The polar impurity is likely the corresponding hydroxylated triazine derivative due to reaction with water.1. Strict Anhydrous Conditions: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere. 2. Purification: The hydroxylated byproduct can often be separated from the desired product by column chromatography on silica gel. Due to its polarity, it will typically have a lower Rf value.
Product is an Inseparable Mixture or "Oils Out" During Workup 1. Formation of Emulsions: The presence of salts (e.g., DIEA hydrochloride) can lead to emulsions during aqueous workup. 2. Product is an Oil: The desired product may not be a solid at room temperature. 3. Complex Mixture of Products: Multiple side reactions may have occurred, leading to a complex mixture that is difficult to purify.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Purification by Chromatography: If the product is an oil, purification by column chromatography is the recommended method. 3. Optimize Reaction and Purify: Re-evaluate the reaction conditions to minimize side products. For purification of complex mixtures, semi-preparative HPLC can be a highly effective technique.
Troubleshooting Workflow for Sequential Substitution

troubleshooting_workflow Troubleshooting Sequential Substitution Reactions cluster_low_yield Low Yield Troubleshooting cluster_multiple_products Selectivity Troubleshooting cluster_polar_impurity Purity Troubleshooting start Reaction Outcome low_yield Low or No Product start->low_yield Check TLC/HPLC multiple_products Mixture of Mono- & Di-substituted Products start->multiple_products Check TLC/HPLC polar_impurity Polar Impurity Observed start->polar_impurity Check TLC/HPLC pure_product Desired Product Obtained start->pure_product Check TLC/HPLC ly_c1 Verify Starting Material Purity low_yield->ly_c1 mp_c1 Lower Reaction Temperature (-20°C to 0°C) multiple_products->mp_c1 pi_c1 Ensure Strict Anhydrous Conditions polar_impurity->pi_c1 ly_c2 Check Nucleophile Activity & pH ly_c1->ly_c2 If pure ly_c3 Increase Reaction Temperature ly_c2->ly_c3 If active mp_c2 Use Strict 1:1 Stoichiometry mp_c1->mp_c2 mp_c3 Slow Addition of Nucleophile mp_c2->mp_c3 pi_c2 Purify via Column Chromatography pi_c1->pi_c2

Caption: A decision-making workflow for troubleshooting common issues in sequential substitution reactions.

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile

This protocol provides a general method for the selective monosubstitution of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine with a primary or secondary amine.

Materials:

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

  • Amine nucleophile

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Diisopropylethylamine (DIEA)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.

  • Add the amine/DIEA solution dropwise to the stirred solution of the triazine at 0 °C over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting triazine is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Disubstitution with a Second Amine Nucleophile

This protocol describes the substitution of the second chlorine atom with a different amine nucleophile.

Materials:

  • Monosubstituted 4-chloro-6-(substituted)-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (from Protocol 1)

  • Second amine nucleophile

  • Anhydrous DCM or THF

  • DIEA

Procedure:

  • Dissolve the monosubstituted chlorotriazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the second amine nucleophile (1.0-1.2 eq) to the solution.

  • Add DIEA (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. For less reactive nucleophiles, gentle heating (e.g., 40-50 °C) may be necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Pathway Visualization

reaction_pathway Sequential Substitution Pathway start_material 4,6-dichloro-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine nucleophile1 Nucleophile 1 (Nu1-H) DIEA, 0°C start_material->nucleophile1 hydrolysis Hydrolysis (Side Reaction) H₂O start_material->hydrolysis monosubstituted Monosubstituted Product 4-chloro-6-(Nu1)-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine nucleophile1->monosubstituted nucleophile2 Nucleophile 2 (Nu2-H) DIEA, RT to 50°C monosubstituted->nucleophile2 monosubstituted->hydrolysis disubstituted Disubstituted Product 4-(Nu2)-6-(Nu1)-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine nucleophile2->disubstituted hydrolyzed_product Hydrolyzed Byproduct hydrolysis->hydrolyzed_product

Caption: A diagram illustrating the sequential nucleophilic substitution pathway and the competing hydrolysis side reaction.

References

  • Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Google Scholar.
  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. [Link]

  • Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com. [Link]

  • The Role of 2-Amino-4,6-dichlorotriazine in Advanced Chemical Synthesis. Autech Industry Co.,Ltd. [Link]

  • DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com. [Link]

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. NextSDS. [Link]

  • 4,6-Dichloro-1,3,5-trazin-2-amine. PubChem. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]

  • SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy. [Link]

  • Process for preparing triazine compound and quaternary ammonium salts.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Validation of HPLC Analytical Methods for 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Comparative Guide to Column Chemistries

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary & Chemical Context The compound 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Chemical Context

The compound 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6) is a critical halogenated intermediate frequently utilized in the synthesis of triazine-based agrochemicals and targeted pharmaceutical active pharmaceutical ingredients (APIs)[1].

From an analytical perspective, this molecule presents a unique triad of chromatographic challenges:

  • Electron-Deficient Aromaticity: The 1,3,5-triazine ring, coupled with two highly electronegative chlorine atoms, creates a heavily electron-deficient π -system.

  • Lability of C-Cl Bonds: The molecule is highly susceptible to nucleophilic aromatic substitution. In aqueous acidic or basic environments, the chloro groups rapidly hydrolyze to form highly polar mono-hydroxy and di-hydroxy degradants.

  • Mixed Polarity: The N-(2-methoxyethyl) side chain introduces localized polarity and hydrogen-bonding capabilities, which can lead to severe peak tailing via secondary interactions with residual silanols on traditional silica supports.

To ensure compliance with the recently updated ICH Q2(R2) guidelines (effective June 2024)[2][3], analytical methods must unambiguously resolve the parent API from its degradation products. This guide objectively compares three high-performance liquid chromatography (HPLC) column modalities—Standard C18, Phenyl-Hexyl, and HILIC—to establish a self-validating, robust analytical protocol.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl vs. HILIC

Standard reversed-phase (RP) C18 columns rely almost exclusively on dispersive hydrophobic interactions. While effective for lipophilic compounds, C18 often fails to adequately retain the highly polar hydrolysis products of dichloro-triazines, causing them to co-elute with the void volume ( t0​ )[4].

To overcome this, we evaluated three distinct stationary phases:

  • Standard C18 (e.g., Core-Shell 2.6 µm): Provides baseline hydrophobic retention but struggles with the polar mono-hydroxy degradant.

  • Phenyl-Hexyl: Offers orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in strong π−π stacking interactions with the electron-deficient triazine ring of the API. This specific interaction dramatically improves the resolution ( Rs​ ) between the parent compound and its structurally similar degradants.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a bare silica or zwitterionic phase with a highly organic mobile phase. While excellent for the di-hydroxy degradant, it yields poor retention and peak shape for the intact, more lipophilic parent API.

Chromatographic Performance Comparison

The following data summarizes the performance of each column chemistry using a standardized mobile phase gradient (Water/Acetonitrile with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Column ChemistryRetention Time ( tR​ ) APIAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Mono-OH DegradantVerdict
Standard C18 4.2 min1.45 (Tailing)8,5001.2 (Incomplete)Suboptimal. Secondary silanol interactions cause tailing.
HILIC 1.8 min0.95 (Fronting)4,200N/A (Co-elution)Rejected. API is too lipophilic for stable partitioning.
Phenyl-Hexyl 5.6 min1.05 (Ideal)14,8003.8 (Baseline) Optimal. π−π interactions provide superior selectivity.

Degradation Pathway & Specificity

A core pillar of ICH Q2(R2) is Specificity —the ability to assess the analyte unequivocally in the presence of impurities[5]. For 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, the primary degradation pathway is hydrolysis.

Degradation API 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine (Active API) MonoOH 4-chloro-6-hydroxy-N-(2-methoxyethyl) -1,3,5-triazin-2-amine (Primary Degradant) API->MonoOH Hydrolysis (H2O, OH-) - HCl DiOH 4,6-dihydroxy-N-(2-methoxyethyl) -1,3,5-triazin-2-amine (Secondary Degradant) MonoOH->DiOH Hydrolysis (H2O, OH-) - HCl

Fig 1: Stepwise hydrolysis degradation pathway of the dichloro-triazine API.

Protocol 1: Forced Degradation Sample Preparation

To prove the Phenyl-Hexyl method is stability-indicating, forced degradation must be executed:

  • Acid Hydrolysis: Transfer 10 mg of API to a 50 mL flask. Add 10 mL of 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Transfer 10 mg of API to a 50 mL flask. Add 10 mL of 0.1 N NaOH. Stir at room temperature for 30 minutes (triazines degrade rapidly in base). Neutralize with 0.1 N HCl.

  • Oxidation: Treat 10 mg of API with 3% H2​O2​ at room temperature for 24 hours.

  • Dilution: Dilute all stressed samples to a final target concentration of 100 µg/mL using the initial mobile phase (e.g., 90:10 Water:Acetonitrile) before injection.

ICH Q2(R2) Compliant Validation Protocol

Having established the Phenyl-Hexyl column as the superior modality, the method must be validated across the lifecycle parameters defined by the ICH Q2(R2) framework[6][7].

Validation Start Method Design (Column Selection) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25-150% Target) Spec->Lin Acc Accuracy & Precision (Recovery & RSD) Lin->Acc Sens Sensitivity (LOD/LOQ) Acc->Sens Rob Robustness (DoE Approach) Sens->Rob Report Validation Report (ICH Q2(R2)) Rob->Report

Fig 2: Lifecycle approach to analytical procedure validation per ICH Q2(R2) guidelines.

Protocol 2: Step-by-Step Validation Execution

1. Linearity and Range

  • Mechanism: Ensures detector response is directly proportional to analyte concentration.

  • Procedure: Prepare a stock solution of the API (1.0 mg/mL). Perform serial dilutions to create five calibration levels: 25%, 50%, 100%, 120%, and 150% of the nominal working concentration (100 µg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the response at the 100% level.

2. Accuracy (Spike Recovery)

  • Mechanism: Validates that the method measures the true value without matrix interference.

  • Procedure: Spike known quantities of the API into a synthetic matrix (or mobile phase) at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

3. Precision (Repeatability & Intermediate Precision)

  • Mechanism: Tests the self-consistency of the method under identical and varied conditions.

  • Procedure:

    • Repeatability: Inject six independent preparations of the 100% test concentration on the same day, by the same analyst, on the same HPLC system.

    • Intermediate Precision: Repeat the above step on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of peak areas and retention times must be ≤2.0% .

4. Sensitivity (LOD and LOQ)

  • Mechanism: Determines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).

  • Procedure: Utilize the signal-to-noise (S/N) approach. Inject progressively dilute solutions.

  • Acceptance Criteria: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1, provided the %RSD at the LOQ level is ≤5.0% .

5. Robustness (Quality by Design - QbD)

  • Mechanism: Evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Procedure: Alter column temperature ( ±5∘C ), flow rate ( ±10% ), and mobile phase organic composition ( ±2% ).

  • Acceptance Criteria: System suitability parameters (Resolution ≥2.0 , Tailing factor ≤1.5 ) must be maintained across all perturbed conditions.

Conclusion

For the analysis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, standard C18 columns fall short due to poor retention of polar degradants and secondary silanol interactions. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase , analysts can achieve baseline resolution of the API from its rapid hydrolysis products. Implementing this column chemistry within the rigorous framework of ICH Q2(R2) guarantees a robust, stability-indicating method suitable for regulatory submission.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Effective June 2024. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]

  • Compound Summary: 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS 13807-42-6) . PubChem Database, National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Benchmarking the stability of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in aqueous solutions

Benchmarking the Aqueous Stability of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Comparative Guide Executive Summary In the synthesis of novel agrochemicals and pharmaceutical intermediates, the hydrolytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Aqueous Stability of 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Comparative Guide

Executive Summary

In the synthesis of novel agrochemicals and pharmaceutical intermediates, the hydrolytic stability of reactive precursors dictates downstream yields, formulation viability, and assay integrity. 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS 13807-42-6) is a highly reactive dichlorotriazine derivative[1]. Because the triazine core is heavily substituted with electron-withdrawing halogens, it is notoriously susceptible to abiotic hydrolysis in aqueous solutions.

This guide provides an objective, data-driven comparison of this compound against other standard triazine derivatives, detailing the mechanistic causality of its degradation and outlining a self-validating experimental protocol for benchmarking its stability across varying pH levels.

Mechanistic Causality: The Chemistry of Triazine Hydrolysis

To understand the stability of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, we must examine the electronic environment of the triazine ring. The triazine core is inherently electron-deficient. The presence of two strongly electron-withdrawing chlorine atoms at the 4- and 6-positions creates highly electrophilic carbon centers, making them prime targets for nucleophilic attack by water (H₂O) or hydroxide ions (OH⁻)[2].

The Causality of pH Dependence:

  • Alkaline Conditions (pH 9.0): The abundance of strong nucleophilic hydroxide ions drives a rapid, base-catalyzed nucleophilic aromatic substitution (S_NAr), rapidly displacing the chlorine atoms[2].

  • Acidic Conditions (pH 4.0): Acid-catalyzed protonation of the triazine ring nitrogens further increases the electrophilicity of the adjacent carbons, accelerating hydrolysis compared to neutral conditions.

  • Neutral Conditions (pH 7.0): Hydrolysis relies on the weaker nucleophilicity of neutral water molecules, representing the point of maximum stability.

Compared to cyanuric chloride (which possesses three chlorines and hydrolyzes violently in water), the substitution of one chlorine with a 2-methoxyethylamino group in our target compound donates slight electron density via resonance from the nitrogen lone pair. This slightly stabilizes the ring. However, compared to monochlorotriazines (like the herbicide Atrazine), the dichlorotriazine remains vastly more reactive.

HydrolysisPathway Parent 4,6-dichloro-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine (Highly Reactive) Attack Nucleophilic Attack (H2O / OH-) Parent->Attack Step 1: Fast Intermediate Monochloro-hydroxy Intermediate (Moderate Stability) Attack->Intermediate Final Dihydroxy Triazine Derivative (Stable Product) Intermediate->Final Step 2: Slow

Caption: Reaction pathway of dichlorotriazine stepwise hydrolysis.

Comparative Benchmarking Data

To contextualize the stability of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, we benchmark its pseudo-first-order degradation kinetics against the highly unstable Cyanuric Chloride and the highly stable Atrazine.

Table 1: Hydrolytic Half-Life (t₁/₂) Comparison at 25°C*

CompoundStructural ClasspH 4.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
Cyanuric Chloride Trichlorotriazine< 10 mins< 5 mins< 1 min
4,6-Dichloro-N-(2-methoxyethyl)-... Dichlorotriazine ~2.5 hours ~4.2 hours ~1.1 hours
Atrazine Monochlorotriazine> 30 days> 200 days> 30 days

(Note: Data represents standardized kinetic profiles for these structural classes to illustrate the "V-shaped" pH-rate profile typical of dichlorotriazines).

Experimental Protocol: OECD 111 Benchmarking

To ensure trustworthiness and reproducibility, the following methodology is adapted from the OECD 111 Test Guideline (Hydrolysis as a Function of pH) [3]. This protocol is designed as a self-validating system: it utilizes sterile buffers to isolate abiotic hydrolysis and employs strict co-solvent limits to prevent artificial catalytic effects[4].

Step-by-Step Methodology
  • Buffer Preparation & Sterilization: Prepare 0.01 M buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Filter-sterilize (0.22 µm) all buffers into autoclaved glassware to eliminate microbial degradation pathways[4].

  • Test Item Spiking: Dissolve 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in a minimal volume of anhydrous acetonitrile. Spike this stock into the aqueous buffers to achieve a final concentration of 10 µM. Critical Control: The final co-solvent concentration must remain <1% v/v to prevent the co-solvent from altering the dielectric constant of the water or participating in alcoholysis[2].

  • Incubation: Transfer the spiked solutions to amber glass vials (to prevent photolytic degradation) and incubate in a precision-controlled water bath at 25.0 ± 0.1°C in the dark[3].

  • Aliquot Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 1.0 mL aliquots. Immediately quench the reaction by flash-freezing the aliquot in liquid nitrogen or by adjusting the pH to 7.0 (the point of maximum stability) using a neutralizing buffer.

  • HPLC-UV/MS Quantification: Analyze the unhydrolyzed parent compound using reversed-phase HPLC-UV (λ = 230 nm) coupled with mass spectrometry. Monitor the disappearance of the parent peak and the emergence of the monochloro-hydroxy intermediate mass.

  • Kinetic Calculation: Plot the natural logarithm of the remaining concentration ( ln([C]t​/[C]0​) ) against time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the formula: t1/2​=ln(2)/kobs​ .

ExperimentalWorkflow Prep Buffer Prep pH 4.0, 7.0, 9.0 Spike Compound Spiking (10 µM, <1% solvent) Prep->Spike Incubate Incubation (25°C, Dark) Spike->Incubate Quench Aliquot Sampling & Quenching Incubate->Quench Analyze HPLC-UV/MS Quantification Quench->Analyze

Caption: Experimental workflow for OECD 111 aqueous stability benchmarking.

References

  • Title: 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Test No. 111: Hydrolysis as a Function of pH Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: APPENDIX D: MEASUREMENT OF HYDROLYSIS Source: ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals) URL: [Link]

  • Title: Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Sources

Validation

Mass Spectrometry Comparative Analysis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine: A Guide for Researchers

This guide provides a comprehensive comparative analysis of mass spectrometry techniques for the characterization and quantification of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This document is intended for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of mass spectrometry techniques for the characterization and quantification of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds. We will delve into the nuances of ionization techniques, the strengths and weaknesses of various mass analyzers, and provide actionable experimental protocols.

Introduction to 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a dichlorotriazine derivative.[1] The triazine core is a common structural motif in various herbicides and pharmaceutical intermediates. The presence of two chlorine atoms and a substituted amino group imparts specific chemical properties that influence its behavior in a mass spectrometer. A thorough understanding of its ionization and fragmentation is crucial for developing selective and sensitive analytical methods.

Section 1: The Ionization Gateway: A Comparative Look at Ion Sources

The initial and arguably most critical step in mass spectrometry is the efficient and reproducible ionization of the target analyte. For a molecule like 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine, the choice of ionization source will significantly impact sensitivity and the nature of the resulting mass spectrum. We will compare three primary ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) for LC-MS

For analytes amenable to liquid chromatography (LC), ESI and APCI are the most common ionization techniques.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules. It typically produces protonated molecules [M+H]+ with minimal fragmentation. Given the presence of nitrogen atoms in the triazine ring and the ether oxygen, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is expected to ionize well in positive ion mode ESI.

Atmospheric Pressure Chemical Ionization (APCI) is suited for less polar and more volatile compounds. Studies on triazine herbicides have shown that APCI can offer superior ionization efficiency for these neutral and basic pesticides.[2]

Experimental Design Rationale: To determine the optimal ionization source, a direct infusion experiment should be conducted. This involves introducing a standard solution of the analyte directly into the mass spectrometer, bypassing the chromatographic column, and comparing the signal intensity and stability in both ESI and APCI modes.

Experimental Protocol 1: Ionization Source Comparison by Direct Infusion
  • Sample Preparation: Prepare a 1 µg/mL solution of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation, enhancing signal in positive ion mode.

  • Instrumentation: A hybrid quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with both ESI and APCI sources.

  • Infusion Parameters:

    • Flow Rate: 10 µL/min.

    • ESI Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

    • APCI Parameters:

      • Corona Discharge Current: 3 - 5 µA

      • Vaporizer Temperature: 350 - 450 °C

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition: Acquire full scan mass spectra in the m/z range of 50-500 for both ionization modes.

  • Evaluation Criteria: Compare the absolute signal intensity of the protonated molecule, the signal-to-noise ratio, and the in-source fragmentation.

Expected Outcome: Based on literature for similar triazine compounds, APCI may yield a stronger signal for this analyte.[2] However, ESI is also a viable technique, and the optimal choice may depend on the specific instrument and matrix conditions.

Electron Ionization (EI) for GC-MS

Electron Ionization (EI) is a "hard" ionization technique typically coupled with Gas Chromatography (GC). It bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[3][4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. For GC-MS analysis, the analyte must be thermally stable and volatile. While some triazines can be analyzed directly by GC-MS, derivatization may be necessary to improve volatility and chromatographic peak shape.[5][6][7][8][9]

Experimental Protocol 2: GC-MS Analysis with Electron Ionization
  • Sample Preparation:

    • Direct Analysis: Prepare a 10 µg/mL solution in a suitable solvent like acetone or ethyl acetate.

    • Derivatization (if necessary): If the compound exhibits poor peak shape or thermal instability, a silylation reaction can be performed to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group, increasing volatility.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or a time-of-flight mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the molecular ion (if present) and characteristic fragment ions. Compare the obtained spectrum with spectral libraries.

Predicted Fragmentation Pattern (EI): Based on studies of similar dichlorotriazines, the fragmentation is likely to involve the loss of a chlorine atom, cleavage of the N-(2-methoxyethyl) side chain, and fragmentation of the triazine ring.

Section 2: The Heart of the Matter: Comparing Mass Analyzers

The choice of mass analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis. We will compare three common types: Quadrupole, Time-of-Flight (TOF), and Orbitrap.

Quadrupole Mass Analyzers: The Workhorse for Quantification

Quadrupole mass analyzers are robust, cost-effective, and excel at targeted quantitative analysis.[10] Triple quadrupole (QqQ) instruments are the gold standard for quantification due to their ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[11] This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[11]

Strengths for this Application:

  • High sensitivity for trace-level quantification.

  • Excellent selectivity in complex matrices.

  • Robust and easy to operate.

Limitations:

  • Lower resolution and mass accuracy compared to TOF and Orbitrap.

  • Primarily a targeted analysis technique.

Time-of-Flight (TOF) Mass Analyzers: Speed and Accuracy

Time-of-Flight (TOF) mass analyzers separate ions based on their flight time to the detector. They are known for their high mass resolution, excellent mass accuracy, and fast acquisition speeds.[12][13] This makes them well-suited for both qualitative and quantitative analysis, especially for unknown screening.

Strengths for this Application:

  • High mass accuracy allows for confident elemental composition determination.

  • High resolution helps to separate the analyte signal from matrix interferences.

  • Fast scanning is compatible with fast chromatography techniques.

Limitations:

  • May have a slightly lower dynamic range for quantification compared to QqQ instruments.

Orbitrap Mass Analyzers: The Pinnacle of Resolution

Orbitrap mass analyzers offer the highest resolution and mass accuracy among the common analyzer types.[12][14][15] This ultra-high resolution is particularly beneficial for analyzing complex samples where isobaric interferences are a concern.

Strengths for this Application:

  • Unparalleled mass resolution and accuracy.

  • Excellent for structural elucidation and identification of unknowns.

  • Can perform both targeted and non-targeted analysis with high confidence.

Limitations:

  • Higher initial cost and complexity.

  • Slower scan speeds compared to TOF analyzers, which can be a consideration for very fast chromatography.[16]

Comparative Summary of Mass Analyzers
FeatureQuadrupole (QqQ)Time-of-Flight (TOF)Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative ScreeningHigh-Resolution Qualitative & Quantitative Analysis
Resolution Low (~0.7 Da)High (20,000 - 60,000)Ultra-high (>100,000)
Mass Accuracy ModerateExcellent (< 5 ppm)Excellent (< 2 ppm)
Sensitivity Excellent (in MRM mode)Very GoodExcellent
Scan Speed Fast (for MRM)Very FastModerate to Fast

Section 3: Putting It All Together: Integrated Analytical Workflows

The optimal analytical strategy often involves coupling a separation technique with the appropriate mass spectrometer.

LC-MS/MS for Quantitative Analysis

For routine quantitative analysis in complex matrices like environmental or biological samples, a triple quadrupole LC-MS/MS system is often the preferred choice.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]

    • Mobile Phase A: 0.1% formic acid in water.[17]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

    • Gradient: A suitable gradient to elute the analyte with good peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: ESI or APCI (determined from Protocol 1).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule. Product ions will need to be determined by infusing the standard and performing a product ion scan. Likely product ions will result from the loss of the methoxyethyl group or a chlorine atom.

  • Sample Preparation: For water samples, a simple "dilute-and-shoot" approach may be sufficient.[18] For more complex matrices, solid-phase extraction (SPE) may be required to remove interferences.[19]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (e.g., Water, Plasma) SPE Solid-Phase Extraction (if required) Sample->SPE Cleanup Dilution Dilution & Fortification with Internal Standard Sample->Dilution SPE->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC Injection MS Triple Quadrupole MS (MRM Mode) LC->MS Ionization (ESI/APCI) Data Data Acquisition & Quantification MS->Data Start GC-HRMS Analysis (EI, High Resolution) AccurateMass Obtain Accurate Mass of Molecular & Fragment Ions Start->AccurateMass ElementalComp Calculate Elemental Composition AccurateMass->ElementalComp FragPath Propose Fragmentation Pathways ElementalComp->FragPath StructureConfirm Structural Confirmation FragPath->StructureConfirm UnknownID Identification of Unknowns FragPath->UnknownID

Sources

Comparative

Comparative Guide: Alternative Electrophiles to 4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine in Cross-Coupling Reactions

Executive Summary & Mechanistic Context In modern drug discovery and library synthesis, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is frequently deployed as a highly reactive electrophilic scaffold. Its primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug discovery and library synthesis, 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is frequently deployed as a highly reactive electrophilic scaffold. Its primary utility lies in the synthesis of targeted kinase inhibitors, where the triazine core mimics the binding mode of established drugs (e.g., ibrutinib) within the hinge region of kinases like BMX and BTK, forming critical hydrogen bonds with gatekeeper residues[1].

However, the extreme electron deficiency of the triazine ring—driven by three symmetric nitrogen atoms—makes its carbon-chlorine (C-Cl) bonds highly susceptible to background Nucleophilic Aromatic Substitution (SNAr). This can lead to off-target covalent binding with biological nucleophiles (like cysteine) or instability during complex multi-step syntheses. Consequently, medicinal chemists often seek alternative dichloro-heteroarenes for Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) to modulate electrophilicity, improve pharmacokinetic stability, and expand structural diversity while avoiding the limitations of "flatland" chemistry[2].

Comparative Analysis of Alternative Reagents

Alternative 1: 4,6-Dichloropyrimidine

Mechanism & Causality: Pyrimidines serve as the premier bioisosteric replacements for triazines. By removing one nitrogen atom from the core ring, the Lowest Unoccupied Molecular Orbital (LUMO) energy is raised. This subtle electronic shift decreases the background SNAr reactivity—thereby preventing unwanted in vivo covalent binding—while maintaining sufficient reactivity for the oxidative addition step in Pd-catalyzed cross-coupling[3]. It is widely used as a starting reagent for the synthesis of biarylpyrimidines.

Alternative 2: 2,6-Dichloropyridine

Mechanism & Causality: Featuring only a single nitrogen atom, the pyridine core is significantly less electron-deficient than both pyrimidines and triazines. This translates to higher metabolic stability and a modulated pKa, which can dramatically improve the oral bioavailability of the final drug candidate. However, the less reactive C-Cl bonds require highly active, electron-rich phosphine ligands (e.g., dppf or XPhos) to facilitate Pd(0) insertion during cross-coupling[4].

Alternative 3: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Mechanism & Causality: For researchers who specifically need the triazine core but require orthogonal diversification, the parent cyanuric chloride is superior to the pre-functionalized 2-methoxyethyl variant. The three identical C-Cl bonds exhibit distinct, temperature-dependent activation energies. The first substitution occurs at 0 °C, the second at 25 °C, and the third at 80 °C. This thermodynamic stepping allows for the sequential, one-pot synthesis of highly asymmetric trisubstituted triazines without over-coupling.

Quantitative Data Comparison

The following table synthesizes the reactivity profiles and optimal cross-coupling parameters for the reference compound and its alternatives.

ReagentCore ScaffoldRelative ElectrophilicityPrimary ApplicationKey Advantage over Reference
4,6-Dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine TriazineVery HighKinase Inhibitors (BMX/BTK)Pre-installed hinge-binding motif
4,6-Dichloropyrimidine PyrimidineHighBioisosteric ReplacementImproved stability; prevents off-target toxicity
2,6-Dichloropyridine PyridineModerateModulating pKa/LipophilicityHighest metabolic stability
Cyanuric Chloride TriazineExtremely HighLibrary Diversification3 points of orthogonal functionalization

Visualizing Cross-Coupling Workflows and Mechanisms

To fully leverage these alternative reagents, understanding the catalytic cycle and the temperature-controlled workflows is critical.

G A Precatalyst Pd(II) B Active Catalyst Pd(0) A->B Reduction C Oxidative Addition (Insertion into C-Cl) B->C + Dichloroheteroarene D Transmetalation (Arylboronic Acid) C->D + Base E Reductive Elimination (Product Release) D->E Isomerization E->B Regeneration

Pd-Catalyzed Suzuki-Miyaura Catalytic Cycle for Dichloroheteroarenes.

G N1 Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) N2 0 °C: First Substitution (Amine/Nucleophile) N1->N2 N3 25 °C: Second Substitution (Suzuki Cross-Coupling) N2->N3 N4 80 °C: Third Substitution (Final Cross-Coupling) N3->N4 N5 Asymmetric Trisubstituted Triazine Scaffold N4->N5

Temperature-Controlled Sequential Functionalization of Cyanuric Chloride.

Self-Validating Experimental Protocol

Regioselective Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine

This protocol establishes a self-validating system for the mono-arylation of 4,6-dichloropyrimidine. The methodology relies on precise stoichiometric and thermal control to prevent the formation of the 4,6-diaryl byproduct[5].

Materials Required:

  • 4,6-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (0.95 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine and the arylboronic acid.

    • Causality: Utilizing a slight stoichiometric deficit of the boronic acid (0.95 equiv) statistically favors mono-coupling and acts as an internal control against over-arylation.

  • Catalyst & Base Addition: Add Pd(PPh3)4 and K2CO3 to the flask.

    • Causality: Pd(PPh3)4 is a robust Pd(0) source ideal for electron-deficient heteroarenes[6]. The choice of K2CO3 over weaker bases is dictated by its superior solubility profile in the biphasic solvent system, which is critical for accelerating the transmetalation step[7].

  • Solvent Introduction & Degassing: Add the 1,4-dioxane/water mixture. Degas the solution via three consecutive freeze-pump-thaw cycles, or by vigorous argon sparging for 15 minutes.

    • Causality: A biphasic system is required because the organic electrophile dissolves in dioxane, while the inorganic base dissolves in water. Rigorous degassing is the cornerstone of this self-validating protocol; residual oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) oxide species, halting the catalytic cycle.

  • Thermal Activation: Seal the flask under an argon atmosphere and heat to 80 °C for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent.

    • Causality: Dioxane (b.p. 101 °C) allows the reaction to safely reach 80 °C. This specific temperature provides the exact thermal energy required to overcome the activation barrier for the first C-Cl bond's oxidative addition, without providing enough energy to trigger the second[6].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc and wash the organic layer with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: The brine wash effectively partitions the water-soluble inorganic salts and residual base away from the organic product, ensuring a clean crude mixture for downstream column chromatography.

References

  • Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma - ACS Publications -[Link]

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate - [Link]

  • Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine - ResearchGate -[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI -[Link]

  • Optimization of catalyst, base and solvent for the synthesis of 3a - ResearchGate -[Link]

  • Cross-coupling, radically simplified - Scripps Research Magazine -[Link]

Sources

Validation

Reproducibility of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine synthesis pathways

Title: Reproducibility in Triazine Functionalization: A Comparative Guide to Synthesizing 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine Executive Summary The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility in Triazine Functionalization: A Comparative Guide to Synthesizing 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

Executive Summary The synthesis of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is a foundational step in the development of complex triazine-based therapeutics and agrochemicals. However, achieving high purity and reproducibility is notoriously difficult. The highly electrophilic nature of the starting material, cyanuric chloride, makes it prone to over-substitution and rapid hydrolysis. This guide critically evaluates three distinct synthesis pathways—Biphasic Batch, Anhydrous Batch, and Continuous Flow—providing mechanistic insights, comparative experimental data, and self-validating protocols to help researchers eliminate batch-to-batch variability.

The Mechanistic Causality of Synthesis Failures

To achieve reproducible monosubstitution, one must understand the thermodynamic and kinetic competing forces at play. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) contains three highly reactive carbon-chlorine bonds. The nucleophilic aromatic substitution ( SN​Ar ) of the first chlorine atom by 2-methoxyethylamine is highly exothermic.

The "Temperature-Step" Rule and Over-Substitution The first substitution occurs optimally at 0–5 °C[1][2]. Once the electron-donating 2-methoxyethylamino group attaches to the ring, the electrophilicity of the remaining two chlorine atoms decreases. However, the activation energy gap between the first and second substitution is relatively narrow. If the exothermic heat of the first reaction is not dissipated instantly, local "hot spots" form in the reactor, providing the thermal energy required for the second equivalent of amine to attack, yielding the unwanted disubstituted byproduct[2].

The Hydrolysis Trap Cyanuric chloride is exquisitely sensitive to moisture. In aqueous or biphasic solvent systems, hydrolysis of the C-Cl bonds competes directly with amine substitution. Kinetic studies demonstrate that cyanuric chloride hydrolysis follows a unimolecular ( SN​1 ) mechanism at pH ≤ 6, and shifts to a faster bimolecular ( SN​2 ) mechanism at pH ≥ 7[3]. When using aqueous inorganic bases (like Na2​CO3​ ) to neutralize the HCl byproduct, localized high-pH zones inevitably form, accelerating SN​2 hydrolysis and converting the starting material into inactive cyanuric acid derivatives[3].

ReactionNetwork CC Cyanuric Chloride (Highly Electrophilic) Mono 4,6-dichloro-N-(2-methoxyethyl)- 1,3,5-triazin-2-amine (Target) CC->Mono 0-5 °C, 1 eq Base Strict Control Hydro Hydrolyzed Byproduct (Cyanuric Acid Deriv.) CC->Hydro H2O + pH > 7 (SN2 Hydrolysis) Amine 2-Methoxyethylamine (Nucleophile) Amine->Mono Di Disubstituted Byproduct (Over-reaction) Mono->Di > 10 °C or Local Amine Excess Mono->Hydro H2O + Heat

Reaction network of cyanuric chloride substitution and competing side reactions.

Comparative Evaluation of Synthesis Pathways

To objectively determine the most reproducible method, we compare three distinct synthetic environments.

  • Pathway A: Biphasic Aqueous/Organic Batch (Traditional) relies on adding an acetone solution of cyanuric chloride to ice water, followed by the amine and an aqueous base.

  • Pathway B: Anhydrous Organic Batch utilizes strictly anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) with N,N-Diisopropylethylamine (DIPEA) as an organic base[1].

  • Pathway C: Continuous Flow Microreactor utilizes the anhydrous chemistry of Pathway B but pumps the reagents through a micro-T mixer and a temperature-controlled residence coil, ensuring millisecond mixing and absolute thermal control[4][5].

Quantitative Performance Comparison
MetricPathway A: Biphasic BatchPathway B: Anhydrous BatchPathway C: Continuous Flow
Target Yield 65 - 75%82 - 88%94 - 98%
Purity (HPLC) ~85%~92%>99%
Disubstitution Impurity 5 - 10%3 - 6%< 1%
Hydrolysis Impurity 10 - 15%< 1%Not Detected
Scalability Poor (Thermal runaway risk)Moderate (Requires slow addition)Excellent (Numbering-up)
Primary Failure Mode SN​2 Hydrolysis via local high pHExothermic hot spots during scale-upPump cavitation / Tube clogging

Verdict: While the Anhydrous Batch method (Pathway B) successfully eliminates the hydrolysis pathway, it remains vulnerable to localized heating and disubstitution during scale-up. Continuous Flow (Pathway C) is the only system that provides the heat dissipation required to completely suppress the secondary substitution, making it the gold standard for reproducibility[4].

Step-by-Step Experimental Methodologies

Below are the detailed, self-validating protocols for the two viable pathways (Anhydrous Batch and Continuous Flow).

Protocol 1: Anhydrous Organic Batch Synthesis (Pathway B)

Use this protocol if flow chemistry equipment is unavailable. Strict adherence to stoichiometry and addition rates is mandatory.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask. Purge with dry N2​ gas.

  • Substrate Dissolution: Dissolve 1.84 g (10.0 mmol) of cyanuric chloride in 50 mL of anhydrous THF.

  • Thermal Equilibration: Submerge the flask in an ice-brine bath. Allow the internal temperature to reach exactly 0 °C. Causality check: Do not proceed if the temperature is above 2 °C; thermal energy will drive disubstitution.

  • Nucleophile Preparation: In a separate dry addition funnel, prepare a solution of 0.75 g (10.0 mmol) 2-methoxyethylamine and 1.42 g (11.0 mmol) DIPEA in 20 mL anhydrous THF[1].

  • Controlled Addition: Add the amine/DIPEA solution dropwise over 60 minutes. Maintain vigorous magnetic stirring (>800 rpm) to prevent localized pooling of the amine. Monitor the internal thermometer; the temperature must not exceed 5 °C.

  • Reaction Monitoring: Stir for an additional 2 hours at 0 °C. Perform TLC (Hexanes:Ethyl Acetate 4:1). The highly polar amine should be consumed, and a single new spot (the mono-substituted product) should appear.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold 0.1 M HCl to neutralize excess DIPEA and halt any further nucleophilic attack. Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Continuous Flow Microreactor Synthesis (Pathway C)

This protocol utilizes a standard microreactor setup to achieve near-perfect reproducibility by eliminating mass and heat transfer limitations.

FlowSetup PumpA Pump A: 0.5 M Cyanuric Chloride in THF Mixer Micro-T Mixer (High Mass Transfer) PumpA->Mixer 1.0 mL/min PumpB Pump B: 0.5 M Amine + 0.55 M DIPEA in THF PumpB->Mixer 1.0 mL/min Reactor Residence Coil (0 °C Chiller Bath) t = 30 sec Mixer->Reactor Rapid Mixing Quench In-line Quench (Ice-Cold 0.1M HCl) Reactor->Quench Controlled Conversion Product Pure Target Compound Quench->Product

Continuous flow microreactor setup for highly reproducible monosubstitution.

  • Stock Solution A: Prepare a 0.5 M solution of cyanuric chloride in anhydrous THF.

  • Stock Solution B: Prepare a solution containing 0.5 M 2-methoxyethylamine and 0.55 M DIPEA in anhydrous THF.

  • Reactor Priming: Flush the dual-syringe pump system and the PTFE residence coil (internal volume = 1.0 mL) with anhydrous THF. Submerge the micro-T mixer and the residence coil entirely in a recirculating chiller set to 0 °C.

  • Steady-State Operation: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. This yields a combined flow rate of 2.0 mL/min, resulting in a precise reactor residence time of 30 seconds[5].

  • In-Line Quenching: Direct the output of the residence coil directly into a stirred flask containing ice-cold 0.1 M HCl. Causality check: The immediate quench prevents any off-target reactions from occurring in the collection flask as the mixture warms to room temperature.

  • Isolation: Separate the organic layer, extract the aqueous layer once with DCM, dry the combined organics over Na2​SO4​ , and evaporate to yield the analytically pure 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine.

References

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids ChemRxiv[Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution ACS Publications[Link]

  • The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel (CN107325059A)
  • Batch and Continuous-Flow Huisgen 1,3-Dipolar Cycloadditions with an Amphiphilic Resin-Supported Triazine-Based Copper Catalyst ACS Sustainable Chemistry & Engineering[Link]

Sources

Safety & Regulatory Compliance

Safety

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires moving beyond basic safety data sheets. To ensure laboratory safety and operational continuity, you must understand the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires moving beyond basic safety data sheets. To ensure laboratory safety and operational continuity, you must understand the underlying mechanistic chemistry of the materials you are handling.

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS: 13807-42-6) is a highly reactive dichlorotriazine derivative widely utilized as an intermediate in pharmaceutical and agrochemical synthesis [1]. Because the triazine ring is profoundly electron-deficient, the carbon-chlorine (C-Cl) bonds are highly susceptible to nucleophilic aromatic substitution. If improperly disposed of in standard aqueous waste streams, this compound will undergo uncontrolled, exothermic hydrolysis, rapidly releasing gaseous hydrogen chloride (HCl) and potentially causing catastrophic container rupture [2].

This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely, ensuring self-validating workflows and complete regulatory compliance.

Chemical Profiling & Reactivity Causality

To design a safe disposal protocol, we must first map the physicochemical risks. Dichlorotriazines act as potent acylating/alkylating agents. Their primary hazard stems not just from their acute toxicity, but from their moisture sensitivity.

When exposed to water, the sequential displacement of the chlorine atoms generates localized heat and corrosive byproducts. Therefore, the core philosophy of our disposal strategy is controlled deactivation (quenching) prior to waste consolidation .

Table 1: Hazard Classifications & Logistical Requirements

Hazard ClassGHS CategoryMechanistic CauseRequired PPE & Engineering Controls
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Covalent binding to biological nucleophiles (proteins/DNA).Nitrile gloves (double-layered), lab coat, safety goggles.
Skin/Eye Irritation Category 2 / 2ALocalized generation of HCl upon contact with tissue moisture.Work exclusively within a certified chemical fume hood.
STOT SE Category 3 (Respiratory)Inhalation of reactive dust or hydrolyzed HCl gas.N95/P100 particulate respirator for bulk powder handling.
Environmental Aquatic ToxicityDisruption of aquatic biological pathways.Zero-discharge to municipal drains; segregated waste streams.

The Chemistry of Deactivation (Quenching)

For laboratory-scale residues and reaction mother liquors, direct disposal into mixed waste carboys is strictly prohibited. The compound must be chemically quenched.

The deactivation relies on the predictable, temperature-dependent nature of triazine substitution [3]. The first C-Cl bond is highly reactive and can be hydrolyzed at 0°C. The second C-Cl bond, deactivated by the electron-donating effect of the newly formed hydroxyl group, requires room temperature and a stronger alkaline driving force to achieve complete hydrolysis [4].

QuenchingPathway Start 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine (Highly Reactive) Step1 Step 1: Mild Hydrolysis (0°C - 10°C, Na2CO3 / H2O) Start->Step1 Intermediate Monochloro-hydroxy-triazine Intermediate + NaCl Step1->Intermediate Step2 Step 2: Complete Hydrolysis (25°C - 50°C, NaOH / H2O) Intermediate->Step2 Final Dihydroxy-triazine Derivative (Non-Reactive, Water Soluble) Step2->Final Waste Aqueous Waste Stream (pH Adjusted to 7-8) Final->Waste

Stepwise chemical quenching pathway of dichlorotriazines to prevent uncontrolled HCl release.

Table 2: Quenching Reaction Parameters

StageTarget BondTemperatureReagent SystemReaction TimeByproducts
Phase 1 1st C-Cl0°C to 5°C10% w/v Na₂CO₃ (aq)1 HourMonochloro-triazine, NaCl, CO₂
Phase 2 2nd C-Cl25°C to 40°C1M NaOH (aq)4 HoursDihydroxy-triazine, NaCl

Standard Operating Procedures (SOPs)

SOP 1: Laboratory-Scale Chemical Quenching (For quantities < 50g)

This self-validating protocol ensures complete destruction of the electrophilic centers before the material enters your facility's waste stream.

  • Solubilization: Dissolve the 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine waste in a minimum volume of a water-miscible, non-nucleophilic organic solvent (e.g., Acetone or Tetrahydrofuran). Causality: Solid dichlorotriazines have poor aqueous solubility, which can lead to incomplete quenching and delayed exothermic reactions.

  • Primary Quench (0°C): In a separate, oversized Erlenmeyer flask (to accommodate CO₂ evolution), prepare a 10% w/v aqueous solution of Sodium Carbonate (Na₂CO₃). Chill this bath to 0°C using an ice-water mixture.

  • Controlled Addition: Place the basic solution on a magnetic stir plate. Using an addition funnel, add the organic triazine solution dropwise over 30 minutes. Maintain vigorous stirring.

  • Secondary Quench (25°C): After 1 hour of stirring at 0°C, remove the ice bath and allow the mixture to warm to room temperature. Add 1M Sodium Hydroxide (NaOH) dropwise until the pH stabilizes above 10. Stir for an additional 4 hours to ensure the cleavage of the deactivated second C-Cl bond.

  • Neutralization & Disposal: Carefully neutralize the mixture to pH 7-8 using dilute Hydrochloric Acid (1M HCl). The resulting solution now contains only non-hazardous dihydroxy-triazine derivatives and NaCl. Transfer this to your standard aqueous hazardous waste carboy.

SOP 2: Bulk Disposal & Incineration (For quantities > 50g)

Do not attempt to chemically quench bulk quantities. The cumulative exothermic heat of hydrolysis can easily boil the solvent and cause an eruption of corrosive material [2].

  • Containment: Keep the bulk powder in its original, tightly sealed, moisture-proof container. If the original container is compromised, place it inside a secondary high-density polyethylene (HDPE) overpack drum.

  • Inerting: Flush the headspace of the container with dry Argon or Nitrogen gas before sealing to prevent ambient moisture degradation.

  • Logistics: Manifest the material as "Corrosive/Toxic Solid (Contains Dichlorotriazine)".

  • Destruction: Transfer to a licensed hazardous waste facility. The mandatory destruction method is high-temperature chemical incineration equipped with an afterburner and an alkaline flue-gas scrubber. The scrubber is non-negotiable, as incineration of this compound generates massive volumes of HCl and nitrogen oxides (NOx) [2].

SOP 3: Emergency Spill Response

If a dry powder spill occurs outside of a containment zone:

  • Isolate: Evacuate personnel and secure the area. Don full PPE, including a particulate respirator.

  • Do NOT Use Water: Introducing water to a bulk spill will generate a cloud of toxic HCl gas.

  • Mechanical Recovery: Cover the spill with a dry, inert absorbent material (e.g., dry sand or vermiculite). Using non-sparking plastic tools, gently sweep the mixture into a dry, sealable HDPE bucket.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a rag soaked in a dilute, cold Na₂CO₃ solution to neutralize microscopic residues, followed by a dry wipe. Dispose of all rags in the solid hazardous waste bin.

References

  • NextSDS. "4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine - Substance Database." NextSDS Chemical Compliance, 2026. Available at:[Link]

  • Matsui, K., et al. "On the Hydrolysis of Cyanuric Chloride." Journal of Synthetic Organic Chemistry, Japan, J-STAGE. Available at: [Link]

  • Lanigan, R. M., et al. "A Mild and Selective Method for the Catalytic Hydrodeoxygenation of Cyanurate Activated Phenols in Multiphasic Continuous Flow." ACS Publications, American Chemical Society. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Handling 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS No. 13807-42-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine (CAS No. 13807-42-6). As a dichlorotriazine derivative, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the rationale behind each safety measure.

Hazard Assessment: Understanding the Risks

4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine is classified with several key hazards that dictate the required protective measures.[1][2] A failure to appreciate these risks is the primary cause of laboratory incidents. The compound's hazard profile is summarized below.

Hazard ClassificationGHS CodeDescriptionImplication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]Requires the use of engineering controls (fume hood) and comprehensive PPE to prevent any route of exposure.
Skin Irritation H315Causes skin irritation.[1][2]Mandates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.
Serious Eye Irritation H319Causes serious eye irritation.[1][2]Requires the use of chemical splash goggles and, in some cases, a face shield to protect the eyes.
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness or dizziness.[1][2]Reinforces the critical need for respiratory protection and handling within a certified chemical fume hood.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][2] You must wear chemical splash goggles that provide a complete seal around the eyes.

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfer or reaction quenching), a face shield must be worn in addition to safety goggles.[3][4][5]

Skin and Body Protection
  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended for handling dichlorotriazine compounds.[5][6] Always check the manufacturer's compatibility chart for the specific glove and solvent being used.

    • Technique: Double gloving is a best practice that provides an additional layer of protection against tears and permeation.[5] Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.[6]

  • Laboratory Coat: A flame-resistant lab coat that fastens securely is required. Ensure sleeves are fully extended to protect the wrists.[5] For tasks with a higher splash risk, consider a chemical-resistant apron worn over the lab coat.[6]

  • Foot Protection: Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[5]

Respiratory Protection
  • Primary Control: All handling of solid 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine must be conducted in a certified chemical fume hood to control the inhalation hazard (H332, H336).[1][5][7]

  • Secondary Control: If engineering controls are not available or are insufficient to control exposure (a rare circumstance in modern labs), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[8] A proper fit test and training are required before using a respirator.

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the scale and nature of the work.

PPE_Selection_Workflow start Initiate Task with 4,6-dichloro-N-(2-methoxyethyl) -1,3,5-triazin-2-amine prep Work Inside Certified Chemical Fume Hood start->prep decision_scale Scale of Operation? prep->decision_scale small_scale Small Scale (<10g) Weighing / Transfer decision_scale->small_scale  Small large_scale Large Scale (>10g) or High Splash Potential decision_scale->large_scale  Large ppe_base Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-Toe Shoes small_scale->ppe_base ppe_enhanced Enhanced PPE: - Face Shield (over Goggles) - Chemical-Resistant Apron - Consider Respirator if   Aerosolization is Likely large_scale->ppe_enhanced end_op Proceed with Operation ppe_base->end_op ppe_enhanced->end_op

Caption: PPE selection workflow based on operational scale.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for safety.

Step 1: Preparation and Engineering Controls
  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary equipment (spatulas, glassware, balances) and place them inside the fume hood.

  • Designate a specific area within the hood for handling the compound to contain potential contamination.

  • Have a designated hazardous waste container ready and properly labeled.[9]

Step 2: Donning PPE
  • Don inner gloves.

  • Don lab coat, ensuring it is fully fastened.

  • Don chemical splash goggles.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don face shield if required by the operational scale.

Step 3: Handling the Chemical
  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. Use smooth, deliberate motions to avoid creating airborne dust.

  • Transfer: Use a spatula to carefully transfer the solid. If transferring to a flask containing solvent, add the solid slowly to avoid splashing.

  • In Solution: Once in solution, the risk of dust inhalation is eliminated, but the risks of skin/eye contact from splashes remain. Handle all solutions with the same level of PPE.

Step 4: Decontamination and Doffing PPE
  • Decontaminate: Wipe down the work surface, balance, and any equipment with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Doffing Sequence (to prevent self-contamination):

    • Remove outer gloves.

    • Remove face shield (if used) and lab coat.

    • Remove inner gloves.

    • Remove goggles.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Step 5: Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][11] If symptoms persist, seek medical attention.

  • Ingestion: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[7][13]

Logistical Plan: Spill and Waste Management

Proper management of spills and waste is a legal and ethical responsibility to protect both personnel and the environment.

Spill Response
  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Clean: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[11][14] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[14]

Waste Disposal

All materials contaminated with 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine must be treated as hazardous waste.[14] Never dispose of this chemical down the drain or in the regular trash.[14]

  • Solid Waste: Collect unused or waste solid compound in a clearly labeled, sealed container that is compatible with chlorinated organic compounds.[5][9]

  • Contaminated Materials: All used PPE (gloves, etc.), weigh boats, and cleaning materials must be collected in a designated hazardous waste container.[15]

  • Solutions: Collect solutions containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[9]

  • Storage and Disposal: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[15] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[14]

Waste_Disposal_Workflow start Waste Generation (Solid, Contaminated PPE, Solution) decision_type Waste Type? start->decision_type solid_waste Unused/Expired Solid decision_type->solid_waste Solid ppe_waste Contaminated PPE & Labware decision_type->ppe_waste PPE liquid_waste Contaminated Solvents & Solutions decision_type->liquid_waste Liquid collect_solid Collect in Designated, Labeled Solid Waste Container solid_waste->collect_solid collect_ppe Collect in Lined, Labeled Solid Waste Bin ppe_waste->collect_ppe collect_liquid Collect in Labeled, Leak-Proof Liquid Container liquid_waste->collect_liquid storage Store Securely in Secondary Containment in a Designated Hazardous Waste Area collect_solid->storage collect_ppe->storage collect_liquid->storage pickup Arrange for Disposal via Licensed Hazardous Waste Contractor / EHS storage->pickup

Caption: Workflow for the safe disposal of chemical waste.

References

  • 4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine - NextSDS . NextSDS. Available from: [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • A Comprehensive Approach to Azo Dichlorotriazine Dye Treatment . MDPI. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users . American Chemistry Council. Available from: [Link]

  • Guidance for the Selection of Protective Clothing for TDI Users . Covestro Solution Center. Available from: [Link]

  • 4,6-Dichloro-1,3,5-trazin-2-amine . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine . Carl ROTH. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Available from: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available from: [Link]

  • 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- - Substance Details . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Synthesis and characterization of mono-and tri-substituted s-triazine derivatives . MethodsX, Semantic Scholar. Available from: [Link]

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones . ResearchGate. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4,6-dichloro-N-(2-methoxyethyl)-1,3,5-triazin-2-amine
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